molecular formula C11H15FN2 B1325133 (1-(4-Fluorophenyl)pyrrolidin-3-YL)methanamine CAS No. 933712-85-7

(1-(4-Fluorophenyl)pyrrolidin-3-YL)methanamine

Cat. No.: B1325133
CAS No.: 933712-85-7
M. Wt: 194.25 g/mol
InChI Key: GFKMUGMDHUMQAM-UHFFFAOYSA-N
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Description

(1-(4-Fluorophenyl)pyrrolidin-3-yl)methanamine is an organic compound with the molecular formula C 11 H 15 FN 2 and a molecular weight of 194.25 g/mol [ ]. Its structure features a pyrrolidine ring substituted with a methanamine group at the 3-position and a 4-fluorophenyl group at the 1-position [ ]. The compound is supplied as a high-purity material for research and development purposes. Research Applications and Potential This compound belongs to a class of fluorinated pyrrolidine derivatives that are of significant interest in medicinal chemistry and drug discovery. While specific biological data for this molecule is not available in the current literature, its core structure serves as a valuable chemical building block [ ]. Researchers are exploring similar pyrrolidine-methanamine scaffolds in the design of novel ligands for central nervous system (CNS) targets [ ]. In particular, such structures have been investigated as key pharmacophores in the development of dual-target ligands for conditions like pain management and substance use disorders [ ]. The presence of the fluorophenyl group can influence the compound's physicochemical properties, such as its lipophilicity and metabolic stability, making it a versatile intermediate for structure-activity relationship (SAR) studies [ ]. Handling and Safety This product is intended for research use only and is not for diagnostic or therapeutic use. Recommended storage is in a dark place, sealed in a dry environment at 2-8°C [ ]. Please refer to the Safety Data Sheet for comprehensive handling and hazard information.

Properties

IUPAC Name

[1-(4-fluorophenyl)pyrrolidin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H15FN2/c12-10-1-3-11(4-2-10)14-6-5-9(7-13)8-14/h1-4,9H,5-8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFKMUGMDHUMQAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CN)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50640637
Record name 1-[1-(4-Fluorophenyl)pyrrolidin-3-yl]methanamine
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Molecular Weight

194.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933712-85-7
Record name 1-(4-Fluorophenyl)-3-pyrrolidinemethanamine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[1-(4-Fluorophenyl)pyrrolidin-3-yl]methanamine
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Record name [1-(4-fluorophenyl)pyrrolidin-3-yl]methanamine
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Foundational & Exploratory

(1-(4-Fluorophenyl)pyrrolidin-3-YL)methanamine chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (1-(4-Fluorophenyl)pyrrolidin-3-YL)methanamine: Properties, Synthesis, and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a synthetic organic compound featuring a pyrrolidine ring N-substituted with a 4-fluorophenyl group and a methanamine substituent at the 3-position. This molecule belongs to the class of N-arylpyrrolidines, a scaffold of significant interest in medicinal chemistry due to its presence in a wide array of biologically active compounds. The incorporation of a fluorine atom on the phenyl ring can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its drug-like characteristics.

This technical guide provides a comprehensive overview of the known chemical properties, a proposed synthetic route, and analytical methodologies for the characterization of this compound and its hydrochloride salt. Given the limited availability of experimental data for this specific molecule, this guide leverages information from closely related analogues and established chemical principles to provide a robust starting point for researchers.

Chemical and Physical Properties

The experimental determination of the physicochemical properties of this compound has not been extensively reported in the public domain. The information presented below is a combination of data available for the hydrochloride salt and predicted values based on its chemical structure.

PropertyValueSource
Chemical Name This compoundN/A
Synonyms 1-(4-Fluorophenyl)-3-pyrrolidinemethanamine[1]
CAS Number 933712-85-7 (HCl salt)[1]Echemi
Molecular Formula C11H15FN2[1]Echemi
Molecular Weight 194.25 g/mol [1]Echemi
Appearance Solid (for HCl salt)Inferred from related compounds
Melting Point Not availableN/A
Boiling Point Not availableN/A
Solubility Not availableN/A
pKa Not availableN/A

Note: The lack of extensive experimental data necessitates further characterization of this compound to fully elucidate its physicochemical profile.

Synthesis of this compound

Proposed Synthetic Pathway:

Synthesis cluster_0 Step 1: Buchwald-Hartwig Amination cluster_1 Step 2: Boc Deprotection A 1-Boc-3-(aminomethyl)pyrrolidine C Intermediate (Boc-protected) A->C Pd catalyst, ligand, base (e.g., Pd2(dba)3, BINAP, NaOtBu) Toluene, reflux B 1-Fluoro-4-iodobenzene B->C D This compound C->D Trifluoroacetic acid (TFA) Dichloromethane (DCM) HPLC_Workflow A Sample Preparation (Dissolve in mobile phase) B HPLC Injection A->B C Chromatographic Separation (C18 column, gradient elution) B->C D UV Detection C->D E Data Analysis (Purity determination) D->E

Sources

An In-depth Technical Guide to (1-(4-Fluorophenyl)pyrrolidin-3-YL)methanamine: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The pyrrolidine ring is a foundational scaffold in medicinal chemistry, present in a multitude of natural products and synthetic drugs.[1][2][3] Its stereochemical complexity and favorable physicochemical properties make it a privileged structure in the design of novel therapeutic agents. This guide provides a comprehensive technical overview of (1-(4-Fluorophenyl)pyrrolidin-3-YL)methanamine, a key building block for the synthesis of diverse biologically active molecules. We will delve into its molecular structure, plausible synthetic routes, detailed characterization methodologies, and explore its potential pharmacological applications based on the activities of structurally related compounds.

Molecular Structure and Physicochemical Properties

This compound is a disubstituted pyrrolidine derivative featuring a 4-fluorophenyl group attached to the nitrogen atom and an aminomethyl substituent at the 3-position. The presence of the fluorophenyl moiety significantly influences the molecule's electronic properties and metabolic stability, while the aminomethyl group provides a key site for further chemical modifications.

PropertyValueSource
IUPAC Name This compound-
CAS Number 933712-85-7-
Molecular Formula C₁₁H₁₅FN₂-
Molecular Weight 194.25 g/mol -
Predicted XLogP3 1.2[4]
Hydrogen Bond Donors 2[4]
Hydrogen Bond Acceptors 2[4]
InChIKey SUAKIVNGQVUKJA-UHFFFAOYSA-N[4]

Synthesis and Purification

Proposed Synthetic Pathway

The proposed synthesis involves a three-stage process:

  • Formation of the N-Arylpyrrolidine Core: This can be achieved through a reductive condensation reaction between 4-fluoroaniline and 2,5-dimethoxytetrahydrofuran.

  • Introduction of a Precursor to the Aminomethyl Group: The 1-(4-fluorophenyl)pyrrolidine can be functionalized at the 3-position with a nitrile or a protected carboxyl group.

  • Reduction to the Final Product: The nitrile or protected carboxyl group is then reduced to the primary amine.

Synthesis_Workflow cluster_stage1 Stage 1: N-Arylpyrrolidine Formation cluster_stage2 Stage 2: C3-Functionalization cluster_stage3 Stage 3: Reduction to Amine A 4-Fluoroaniline C 1-(4-Fluorophenyl)pyrrolidine A->C Reductive Condensation (e.g., NaBH4, acidic medium) B 2,5-Dimethoxytetrahydrofuran B->C E 1-(4-Fluorophenyl)pyrrolidine-3-carbonitrile or protected carboxylic acid C->E Electrophilic Substitution D Functionalization Reagent (e.g., for nitrilation or carboxylation) D->E G This compound E->G Reduction F Reducing Agent (e.g., LiAlH4 or H2/Catalyst) F->G

Caption: Proposed three-stage synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Stage 1: Synthesis of 1-(4-Fluorophenyl)pyrrolidine

  • To a solution of 4-fluoroaniline (1.0 eq) in an acidic aqueous medium (e.g., acetic acid), add 2,5-dimethoxytetrahydrofuran (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to 0 °C and add sodium borohydride (NaBH₄) (2.0 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Quench the reaction with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Stage 2: Synthesis of 1-(4-Fluorophenyl)pyrrolidine-3-carbonitrile

This step is more complex and may require specific activation of the pyrrolidine ring. The following is a generalized approach.

  • Protect the nitrogen of 1-(4-fluorophenyl)pyrrolidine if necessary.

  • Introduce a suitable leaving group at the 3-position.

  • Displace the leaving group with a cyanide source (e.g., NaCN or KCN) in a polar aprotic solvent (e.g., DMSO).

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, perform an aqueous workup and extract the product.

  • Purify by column chromatography.

Stage 3: Synthesis of this compound

  • Dissolve 1-(4-fluorophenyl)pyrrolidine-3-carbonitrile (1.0 eq) in a dry aprotic solvent (e.g., THF or diethyl ether).

  • Add a solution of a strong reducing agent, such as lithium aluminum hydride (LiAlH₄) (1.5-2.0 eq), dropwise at 0 °C.

  • After the addition is complete, allow the reaction to stir at room temperature or gentle reflux until the reaction is complete (monitored by TLC or LC-MS).

  • Carefully quench the reaction by sequential addition of water, 15% NaOH solution, and water (Fieser workup).

  • Filter the resulting precipitate and wash with the reaction solvent.

  • Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The final compound can be purified by distillation under reduced pressure or by conversion to its hydrochloride salt followed by recrystallization.

Structural Elucidation and Characterization

The definitive identification of this compound requires a combination of spectroscopic techniques. Below are the expected spectral characteristics based on analogous compounds.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the fluorophenyl group, typically in the range of δ 6.5-7.2 ppm, exhibiting characteristic coupling patterns due to the fluorine atom. The protons on the pyrrolidine ring will appear as multiplets between δ 1.8 and 3.5 ppm. The aminomethyl protons (CH₂NH₂) would likely be a doublet around δ 2.7-3.0 ppm, and the NH₂ protons would appear as a broad singlet.[7]

  • ¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons, with the carbon attached to the fluorine exhibiting a large one-bond C-F coupling constant. The pyrrolidine ring carbons are expected to resonate between δ 25 and 55 ppm, and the aminomethyl carbon should appear around δ 45-50 ppm.[7]

  • ¹⁹F NMR: The fluorine NMR will display a single resonance for the fluorine atom on the phenyl ring, with its chemical shift and coupling to adjacent protons providing further structural confirmation.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry would likely show a prominent protonated molecular ion [M+H]⁺ at m/z 195.1292. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.

Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic absorption bands for N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C-H stretching of the aromatic and aliphatic groups (around 2850-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1500-1600 cm⁻¹), and a strong C-F stretching band (around 1200-1250 cm⁻¹).

Potential Biological Activity and Therapeutic Applications

The pyrrolidine scaffold is a key component in a vast array of pharmacologically active compounds, suggesting that this compound could serve as a valuable starting material for drug discovery programs targeting various diseases.[3][8]

Central Nervous System (CNS) Disorders

Many pyrrolidine derivatives exhibit activity in the central nervous system. For instance, some synthetic cathinones containing a pyrrolidine ring are potent stimulants.[9] Additionally, certain pyrrolidine-2,5-dione derivatives have shown anticonvulsant properties.[2] The structural features of this compound make it a candidate for derivatization to explore novel CNS-active agents.

CNS_Activity A This compound B Chemical Modification A->B C Novel Pyrrolidine Derivatives B->C D Anticonvulsant Activity C->D Potential Outcome E Stimulant/Reuptake Inhibitor Activity C->E Potential Outcome F Other CNS Targets C->F Potential Outcome

Caption: Potential pathways for developing CNS-active agents.

Antimicrobial and Anticancer Agents

The pyrrolidine ring is also a common feature in molecules with antimicrobial and anticancer properties.[3][10][11] The primary amine of this compound can be readily derivatized to introduce pharmacophores known to confer such activities. For example, the formation of amides, sulfonamides, or Schiff bases could lead to novel compounds with potential efficacy against various pathogens or cancer cell lines.

Enzyme Inhibition

Pyrrolidine-containing molecules have been successfully developed as inhibitors for a range of enzymes. The stereochemistry and conformational flexibility of the pyrrolidine ring allow for precise interactions with enzyme active sites. This makes this compound an attractive scaffold for designing inhibitors of proteases, kinases, or other enzymes implicated in disease.

Conclusion

This compound is a versatile chemical entity with significant potential as a building block in drug discovery and development. While detailed studies on this specific molecule are limited, its structural components—the N-arylpyrrolidine core and the reactive aminomethyl side chain—are well-represented in a wide range of bioactive compounds. This guide has provided a framework for its synthesis, characterization, and potential applications, offering a valuable resource for researchers aiming to leverage this scaffold in the creation of next-generation therapeutics. Further investigation into the biological activities of derivatives of this compound is warranted and could lead to the discovery of novel drugs for a variety of indications.

References

  • Synthesis, characterization and biological activity of some α-aminophosphonates. (2026). ResearchGate. Retrieved from [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2022). MDPI. Retrieved from [Link]

  • One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene. (2021). PubMed Central. Retrieved from [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). MDPI. Retrieved from [Link]

  • Pyrrolidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives. (2015). PubMed. Retrieved from [Link]

  • Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. (2022). MDPI. Retrieved from [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers in Pharmacology. Retrieved from [Link]

  • Process for the preparation of 3-amino-pyrrolidine derivatives. (2001). Google Patents.
  • Synthesis and biological evaluation of 1,3-diaryl pyrazole derivatives as potential antibacterial and anti-inflammatory agents. (2016). PubMed. Retrieved from [Link]

  • Process for the preparation of 3-amino-pyrrolidine derivatives. (2001). European Patent Office. Retrieved from [Link]

  • 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues. (n.d.). Drugs.ie. Retrieved from [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. (2023). PubMed Central. Retrieved from [Link]

  • Interpretation of the pyrrolidine region of the 1 H NMR spectrum (400...). (n.d.). ResearchGate. Retrieved from [Link]

  • 1-(4-Fluorophenyl)-2-methyl-5-phenyl-1H-pyrrole. (n.d.). SpectraBase. Retrieved from [Link]

  • Supporting Information Manuscript Title: Improving yield of graphene oxide catalysed n-heterocyclization of amines. (2022). The Royal Society of Chemistry. Retrieved from [Link]

  • Pyrrolidine. (n.d.). ATB. Retrieved from [Link]

  • [(3R)-1-benzylpyrrolidin-3-yl]methanamine. (n.d.). PubChem. Retrieved from [Link]

  • (1-ethylpyrrolidin-3-yl)methanamine. (n.d.). PubChemLite. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to (1-(4-Fluorophenyl)pyrrolidin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides an in-depth exploration of (1-(4-Fluorophenyl)pyrrolidin-3-yl)methanamine, a heterocyclic amine of significant interest in modern medicinal chemistry. The pyrrolidine ring is a foundational structure in numerous natural products and pharmacologically active agents, and its derivatives are crucial intermediates in drug discovery and development.[1][2] This document details the compound's chemical identity, proposes a robust synthetic pathway, outlines methods for analytical characterization, discusses its role as a privileged scaffold in drug development, and provides essential safety and handling protocols. The content is structured to serve as a comprehensive resource for researchers, chemists, and drug development professionals engaged in the synthesis and application of novel therapeutic agents.

Chemical Identity and Physicochemical Properties

IUPAC Name and Nomenclature

The formal IUPAC name for the compound is This compound . It is also commonly referred to as 1-(4-Fluorophenyl)-3-pyrrolidinemethanamine.[3] The structure consists of a pyrrolidine ring substituted at the nitrogen atom (position 1) with a 4-fluorophenyl group and at position 3 with an aminomethyl group.

Structural Information

The molecule's core is a five-membered saturated heterocycle, pyrrolidine. The key substitutions confer specific properties that are highly valuable in medicinal chemistry. The 4-fluorophenyl group is a common bioisostere for a phenyl group, often introduced to enhance metabolic stability or modulate receptor binding affinity.[4] The primary amine on the methyl substituent at the 3-position provides a key site for interaction with biological targets or for further chemical modification.

  • SMILES: C1CN(CC1CN)C2=CC=C(C=C2)F

  • InChI Key: GFKMUGMDHUMQAM-UHFFFAOYSA-N[3]

Physicochemical Data

The fundamental properties of the free base form of the compound are summarized below. It is often supplied and used as a hydrochloride salt to improve stability and solubility.[5]

PropertyValueSource
Molecular Formula C₁₁H₁₅FN₂Echemi[3]
Molecular Weight 194.25 g/mol Echemi[3]
CAS Number (Free Base) 933712-85-7Echemi[3]
CAS Number (HCl Salt) 1269054-41-2ChemBK[5]
DSSTox ID DTXSID50640637Echemi[3]
XlogP3 (Predicted) 1.6PubChemLite

Synthesis and Purification

Retrosynthetic Analysis and Proposed Pathway

A logical retrosynthetic approach identifies 1-(4-fluorophenyl)pyrrolidine-3-carbonitrile as the key intermediate. This nitrile can be synthesized from commercially available starting materials. The final step is the reduction of the nitrile group to the primary amine.

The causality for this choice rests on the reliability of nitrile reduction. Reagents like Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation are highly effective for this transformation, providing a direct route to the desired aminomethyl group.

Detailed Experimental Protocol (Representative Method)

This protocol describes a representative synthesis via nitrile reduction.

Step 1: Synthesis of 1-(4-fluorophenyl)pyrrolidine-3-carbonitrile (Precursor) This intermediate can be prepared via nucleophilic substitution of a suitable 3-substituted pyrrolidine with 1-fluoro-4-iodobenzene or a related aryl halide, often under palladium-catalyzed Buchwald-Hartwig amination conditions.

Step 2: Reduction of 1-(4-fluorophenyl)pyrrolidine-3-carbonitrile to this compound

  • System Setup: Under an inert atmosphere (e.g., Argon or Nitrogen), a solution of 1-(4-fluorophenyl)pyrrolidine-3-carbonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel.

  • Reagent Addition: Lithium Aluminum Hydride (LiAlH₄) (approx. 1.5-2.0 eq) is carefully suspended in anhydrous THF in a separate flask and then slowly added to the nitrile solution at 0 °C. The choice of LiAlH₄ is due to its high efficacy in reducing nitriles to primary amines.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours. The progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Quenching: The reaction is cooled to 0 °C and cautiously quenched by the sequential slow addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup). This procedure is critical for safely decomposing excess LiAlH₄ and precipitating aluminum salts for easy filtration.

  • Extraction: The resulting slurry is filtered through a pad of Celite®, and the filter cake is washed with THF or ethyl acetate. The combined organic filtrate is then washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure.

Synthesis Workflow Diagram

G cluster_start Starting Materials cluster_process Reaction & Workup cluster_end Final Product A 1-(4-Fluorophenyl)pyrrolidine- 3-carbonitrile C Reduction at Reflux (4-6 hours) A->C B Lithium Aluminum Hydride (LiAlH₄) in THF B->C D Quenching (H₂O, NaOH) & Filtration C->D 1. Cool to 0°C E Extraction & Drying D->E 2. Filter F (1-(4-Fluorophenyl)pyrrolidin- 3-yl)methanamine E->F 3. Concentrate

Caption: Proposed synthesis workflow for the target compound.

Purification and Isolation

The crude product is typically purified by silica gel column chromatography using a gradient of dichloromethane/methanol, often with a small percentage of ammonium hydroxide to prevent the amine from streaking on the silica gel. The identity and purity of the final product must be confirmed by the analytical methods described below. For long-term storage, conversion to the hydrochloride salt via treatment with HCl in ether or isopropanol is recommended.

Analytical Characterization

A rigorous analytical workflow is essential to confirm the structure and purity of the synthesized compound. This involves a combination of spectroscopic and chromatographic techniques.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are indispensable. 2D NMR experiments like COSY and HSQC would be used to definitively assign proton and carbon signals.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an exact mass, confirming the elemental composition.

  • Infrared (IR) Spectroscopy: Used to identify key functional groups, such as the N-H stretches of the primary amine and C-F stretch of the fluorophenyl group.

Expected NMR Signals

Based on the structure and data from analogous compounds, the following signals are expected in the ¹H NMR spectrum (in CDCl₃):

  • Aromatic Protons: Two sets of doublets or multiplets between δ 6.8-7.2 ppm, corresponding to the protons on the 4-fluorophenyl ring.

  • Pyrrolidine Ring Protons: A series of complex multiplets between δ 1.8-3.6 ppm.

  • Aminomethyl Protons (-CH₂NH₂): A doublet around δ 2.7-2.9 ppm.

  • Amine Protons (-NH₂): A broad singlet that may exchange with D₂O.

Mass Spectrometry Data

Predicted mass spectrometry adducts for the molecule are useful for confirming its presence in a sample.

AdductPredicted m/z
[M+H]⁺ 195.12921
[M+Na]⁺ 217.11115
[M-H]⁻ 193.11465
Data sourced from PubChemLite.
Analytical Workflow Diagram

G cluster_workflow Analytical & QC Workflow Start Crude Product HPLC HPLC Purity Check (>95% Target) Start->HPLC HRMS HRMS (Confirm Formula) HPLC->HRMS If pure NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) HRMS->NMR IR FT-IR (Functional Groups) NMR->IR Final Characterized Product IR->Final

Caption: Standard analytical workflow for structural verification.

Applications in Medicinal Chemistry and Drug Development

The Fluorophenyl-Pyrrolidine Scaffold in Drug Discovery

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][6] Its conformational flexibility allows it to adapt to various binding pockets, while its stereocenters offer opportunities for precise three-dimensional optimization. The incorporation of a 4-fluorophenyl group is a common strategy to improve metabolic stability and binding affinity.[4] This specific combination makes this compound and its derivatives highly valuable building blocks for creating new chemical entities.

Known and Potential Biological Targets

Derivatives of the 1-aryl-pyrrolidine scaffold have shown activity against a wide range of biological targets, highlighting the versatility of this chemical motif.

  • Anticancer Agents: The pyrrolidine scaffold is found in compounds designed as inhibitors of histone deacetylase 2 (HDAC2) and prohibitin 2 (PHB2), which are implicated in breast cancer.[4] Halogen-substituted pyrrolidines have also been shown to induce apoptosis in cancer cell lines.[1][2]

  • Antimicrobial and Antiviral Agents: Functionalized pyrrolidines have demonstrated potent activity against various bacterial strains, including multi-drug resistant Mycobacterium tuberculosis.[1][2] The scaffold is also a component of antiviral agents.[2]

  • CNS-Active Agents: The structural similarity to neurotransmitters makes this scaffold suitable for developing agents that target the central nervous system, including NMDA receptor antagonists and compounds with potential neuroprotective effects.[8]

  • Enzyme Inhibitors: Pyrrolidine-based molecules have been successfully developed as inhibitors for enzymes such as carbonic anhydrase, acetylcholinesterase, and various kinases.[1]

Biological Target Relationship Diagram

G Scaffold This compound Core Scaffold Targets Potential Biological Targets Scaffold:f0->Targets Kinases Kinase Inhibitors (e.g., for AML) Targets->Kinases Receptors GPCRs / NMDARs (CNS Disorders) Targets->Receptors Enzymes Enzyme Inhibitors (HDAC, CA, AChE) Targets->Enzymes Transporters Transporter Modulators (e.g., DAT) Targets->Transporters

Caption: Relationship between the core scaffold and its targets.

Safety, Handling, and Storage

Hazard Identification

Based on safety data sheets for structurally similar aminomethyl-pyrrolidines, this compound should be handled as a hazardous substance. Potential hazards include:

  • Acute Oral Toxicity

  • Causes severe skin irritation or burns

  • Causes serious eye damage

  • May cause respiratory tract irritation

Recommended Handling Procedures

All work should be conducted in a well-ventilated fume hood. The following personal protective equipment (PPE) is mandatory:

  • Eye Protection: Safety glasses with side shields or chemical goggles.

  • Hand Protection: Compatible, chemical-resistant gloves (e.g., nitrile).

  • Skin Protection: A lab coat must be worn.

  • Respiratory Protection: Not typically required if handled in a fume hood, but a respirator may be necessary for spills or when handling large quantities.

Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

Storage Conditions

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. For enhanced stability, storage under an inert atmosphere is recommended.

Conclusion

This compound is a valuable and versatile chemical building block with significant potential in drug discovery. Its synthesis is achievable through established chemical methodologies, and its structure embodies features commonly associated with successful therapeutic agents. The demonstrated utility of the fluorophenyl-pyrrolidine scaffold against a diverse array of biological targets underscores its importance for further investigation and derivatization in the development of next-generation pharmaceuticals.

References

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4937. Available at: [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1245761. Available at: [Link]

  • Kozlov, N. G., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6653. Available at: [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. PubMed Central (PMC), National Institutes of Health. Available at: [Link]

  • PubChem. (n.d.). 5-(2-Fluorophenyl)-N-methyl-1H-pyrrole-3-methanamine. National Center for Biotechnology Information. Available at: [Link]

  • ChemBK. (n.d.). 1-[1-(4-Fluorophenyl)pyrrolidin-3-YL]methanamine hydrochloride. ChemBK.com. Available at: [Link]

  • Morris, H., & Wallach, J. (2014). Syntheses and analytical characterizations of the research chemical 1-[1-(2-fluorophenyl)-2-phenylethyl]pyrrolidine (fluorolinta). Drug Testing and Analysis. Available at: [Link]

  • Verniest, G., et al. (2010). Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. Organic & Biomolecular Chemistry, 8(11), 2509-12. Available at: [Link]

  • Kozlov, N. G., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PubMed Central (PMC), National Institutes of Health. Available at: [Link]

  • ResearchGate. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Organic-Chemistry.org. Available at: [Link]

  • ResearchGate. (2012). Synthesis of 3Aminomethyl3-fluoropiperidines. ResearchGate. Available at: [Link]

  • Lyapkalo, I. M., et al. (2011). Sequential Nitrile Amidination–Reduction as a Straightforward Procedure to Selective Linear Polyamine Preparation. PubMed Central (PMC), National Institutes of Health. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols for the In Vitro Characterization of (1-(4-Fluorophenyl)pyrrolidin-3-YL)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Strategic Approach to In Vitro Profiling

The compound (1-(4-Fluorophenyl)pyrrolidin-3-YL)methanamine, a novel chemical entity, presents a structural motif suggestive of potential interaction with central nervous system (CNS) targets, particularly the monoamine transporters. The presence of a fluorophenyl group attached to a pyrrolidine ring with a methanamine side chain indicates a possible affinity for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). A comprehensive in vitro characterization is paramount to elucidate its pharmacological profile, including potency, selectivity, mechanism of action, and potential off-target liabilities. This guide provides a strategic framework and detailed protocols for the systematic in vitro evaluation of this compound, designed for researchers and professionals in drug development.

Our approach is rooted in a logical progression from initial target engagement to functional activity and early safety assessment. By following these protocols, researchers can generate a robust data package to inform decisions on the continued development of this and similar compounds.

Part 1: Primary Target Engagement - Radioligand Binding Assays

The foundational step in characterizing a novel compound is to determine its affinity for the putative primary targets. Radioligand binding assays are the gold standard for quantifying the interaction of a test compound with a specific receptor or transporter.[1][2] These assays are crucial for establishing the potency and selectivity of this compound at the monoamine transporters.

Causality Behind Experimental Choices:
  • Choice of Radioligand: Specific and high-affinity radioligands for each transporter are selected to ensure a robust signal-to-noise ratio. For instance, [¹²⁵I]RTI-55 for DAT, [³H]nisoxetine for NET, and [³H]citalopram for SERT are commonly used.[3]

  • Competition Binding Format: A competition (displacement) assay is employed where the unlabeled test compound competes with a fixed concentration of the radioligand for binding to the transporter. This allows for the determination of the inhibitory constant (Ki), a measure of the compound's binding affinity.

  • Cell Lines: Human Embryonic Kidney (HEK) 293 cells stably expressing the human isoforms of DAT, NET, or SERT are recommended.[1][4] This provides a clean and controlled system to study the interaction with a single, defined transporter population.

Experimental Workflow: Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Incubation cluster_detection Detection & Analysis prep_cells Culture HEK293 cells expressing DAT, NET, or SERT prep_membranes Prepare cell membranes via homogenization and centrifugation prep_cells->prep_membranes incubation Incubate membranes, test compound, and radioligand in a 96-well plate prep_membranes->incubation prep_compound Prepare serial dilutions of This compound prep_compound->incubation prep_radioligand Prepare radioligand solution (e.g., [³H]citalopram for SERT) prep_radioligand->incubation filtration Terminate reaction by rapid filtration to separate bound from free radioligand incubation->filtration scintillation Quantify bound radioactivity using liquid scintillation counting filtration->scintillation analysis Plot data and calculate IC50 and Ki values scintillation->analysis G cluster_prep Preparation cluster_assay Assay & Measurement cluster_analysis Data Analysis prep_cells Seed HEK293 cells expressing DAT, NET, or SERT in a 96-well plate prep_compound Prepare serial dilutions of This compound pre_incubation Pre-incubate cells with test compound or vehicle prep_compound->pre_incubation prep_substrate Prepare fluorescent substrate and masking dye solution add_substrate Add fluorescent substrate solution to initiate uptake prep_substrate->add_substrate pre_incubation->add_substrate measurement Measure fluorescence intensity over time (kinetic) or at a fixed endpoint add_substrate->measurement analysis Calculate initial rate of uptake or endpoint fluorescence dose_response Generate dose-response curves and determine IC50 values analysis->dose_response

Caption: Workflow for Fluorescent Substrate Uptake Assay.

Detailed Protocol: Fluorescent Substrate Uptake Assay for DAT
  • Cell Culture:

    • Seed HEK293 cells stably expressing human DAT in a black, clear-bottom 96-well plate and grow to confluency.

  • Assay Procedure:

    • Wash the cells with assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES).

    • Pre-incubate the cells with various concentrations of this compound or a reference inhibitor (e.g., GBR-12909 for DAT) for a specified time (e.g., 10-20 minutes) at 37°C.

    • Initiate the uptake by adding the fluorescent substrate working solution, which also contains a masking dye.

    • Immediately place the plate in a fluorescence plate reader.

  • Measurement:

    • Measure the fluorescence intensity (e.g., Ex: 440 nm, Em: 520 nm) either kinetically over a period of time (e.g., 30 minutes) or at a fixed endpoint. [5]

  • Data Analysis:

    • For kinetic reads, calculate the initial rate of uptake (slope of the linear portion of the fluorescence versus time curve).

    • For endpoint reads, use the fluorescence value at the specified time point.

    • Normalize the data to the vehicle control (100% uptake) and a known inhibitor (0% uptake).

    • Generate dose-response curves and calculate the IC50 value for the inhibition of substrate uptake.

ParameterDescription
IC50 Concentration of the test compound that inhibits 50% of the substrate uptake.

Part 3: Secondary Pharmacology and Off-Target Liability

To build a comprehensive profile of this compound, it is crucial to assess its activity at other related targets. Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the metabolic degradation of monoamines, and inhibition of these enzymes can lead to significant pharmacological effects.

Causality Behind Experimental Choices:
  • Enzyme Inhibition Assay: A direct assessment of the compound's ability to inhibit the enzymatic activity of MAO-A and MAO-B is necessary.

  • Fluorometric Detection: Commercially available kits that use a non-fluorescent substrate converted into a highly fluorescent product by the action of MAO provide a sensitive and high-throughput method for measuring enzyme activity. [6][7]

Detailed Protocol: MAO-A and MAO-B Inhibition Assay
  • Reagent Preparation:

    • Prepare dilutions of this compound.

    • Reconstitute human recombinant MAO-A or MAO-B enzyme and the substrate according to the kit manufacturer's instructions.

  • Assay Procedure:

    • In a 96-well plate, add the test compound or a reference inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B).

    • Add the MAO-A or MAO-B enzyme and incubate for a short period to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the substrate.

  • Measurement:

    • Incubate the plate at 37°C for a defined time (e.g., 60 minutes).

    • Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths (e.g., λex = 535 nm and λem = 587 nm). [6]

  • Data Analysis:

    • Calculate the percentage of MAO inhibition for each concentration of the test compound.

    • Generate dose-response curves and determine the IC50 values for MAO-A and MAO-B inhibition.

ParameterDescription
IC50 (MAO-A) Concentration of the test compound that inhibits 50% of MAO-A activity.
IC50 (MAO-B) Concentration of the test compound that inhibits 50% of MAO-B activity.

Part 4: Early ADME Profiling

In early drug discovery, it is essential to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of a compound. [8][9]In vitro ADME assays provide critical data to predict the pharmacokinetic behavior of a compound in vivo.

Key In Vitro ADME Assays:
  • Metabolic Stability: Assessed using liver microsomes or hepatocytes to determine the rate of metabolic clearance. This helps predict the in vivo half-life of the compound.

  • CYP450 Inhibition: Evaluates the potential of the compound to inhibit major cytochrome P450 enzymes, which is crucial for predicting drug-drug interactions.

  • Plasma Protein Binding: Determines the extent to which the compound binds to plasma proteins, as only the unbound fraction is pharmacologically active.

  • Permeability: Assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayer assay predict the absorption of the compound across the intestinal barrier.

A summary of key in vitro ADME assays is presented below.

AssayPurpose
Metabolic Stability Predicts metabolic clearance and in vivo half-life.
CYP450 Inhibition Assesses the potential for drug-drug interactions.
Plasma Protein Binding Determines the fraction of unbound, active compound.
Permeability (PAMPA/Caco-2) Predicts intestinal absorption.

Conclusion

The systematic in vitro evaluation of this compound, as outlined in these application notes, will provide a comprehensive pharmacological and biopharmaceutical profile. This data-driven approach, from primary target affinity and functional activity to off-target effects and early ADME properties, is fundamental for making informed decisions in the drug discovery and development process. The provided protocols are robust, validated, and designed to generate high-quality, reproducible data, thereby ensuring the scientific integrity of the compound's characterization.

References

  • Vertex AI Search. (2025, September 3). What is the mechanism of action of methenamine? - Dr.Oracle.
  • Eskurza, I., et al. (2012). A fluorescent-based assay for live cell, spatially resolved assessment of vesicular monoamine transporter 2-mediated neurotransmitter transport. PMC.
  • Tasan, M., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology.
  • Tasan, M., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed Central.
  • Li, H., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry.
  • Selvita. (n.d.). In Vitro ADME.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Methenamine Hippurate?
  • Springer Nature Experiments. (n.d.). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters.
  • WuXi AppTec. (2022, June 23). A Guide to In Vitro ADME Testing in Drug Development.
  • ACS Publications. (2023, December 26). Monoamine Oxidase-A (MAO-A) Inhibitors Screened from the Autodisplayed Fv-Antibody Library. ACS Pharmacology & Translational Science.
  • ResearchGate. (n.d.). Monitoring monoamine transport with the fluorescent substrate analogue...
  • ResearchGate. (2025, August 9). Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases.
  • National Center for Biotechnology Information. (2021, January 22). Methenamine - LiverTox - NCBI Bookshelf.
  • Holt, A., & Palcic, M. M. (2012). High throughput Screening to Identify Natural Human Monoamine Oxidase B Inhibitors. Methods in molecular biology (Clifton, N.J.).
  • MDPI. (2021, November 25). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors.
  • National Center for Biotechnology Information. (n.d.). ADME of Biologics—What Have We Learned from Small Molecules? PubMed Central.
  • BioDuro. (n.d.). In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science.
  • Vertex AI Search. (2025, June 4). What is the mechanism of action of methenamine hippurate in treating urinary tract infections (UTIs)? - Dr.Oracle.
  • Wang, Y., et al. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry.
  • MDPI. (n.d.). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection.
  • National Center for Biotechnology Information. (n.d.). Illuminating the monoamine transporters: fluorescently labeled ligands to study DAT, SERT, and NET. PMC.
  • ResearchGate. (n.d.). Wash-resistant inhibition of radioligand binding at DAT, SERT and NET...
  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services.
  • Frontiers. (2023, February 13). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity.
  • Molecular Devices. (n.d.). A Fluorescence-Based Neurotransmitter Transporter Uptake Assay.
  • National Center for Biotechnology Information. (n.d.). In vitro assays for the functional characterization of the dopamine transporter (DAT). PMC.
  • Wikipedia. (n.d.). Methenamine.
  • ResearchGate. (n.d.). Kinetic uptake curves of monoamine transporters. Uptake of fluorescent...
  • ResearchGate. (n.d.). Enzyme Inhibition Assays for Monoamine Oxidase.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.

Sources

Application Notes and Protocols for the In Vivo Experimental Design of (1-(4-Fluorophenyl)pyrrolidin-3-YL)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Guide for Preclinical Evaluation of a Novel Psychoactive Compound

Introduction

The development of novel psychoactive compounds for potential therapeutic use requires a rigorous and systematic in vivo evaluation to characterize their pharmacokinetic, pharmacodynamic, efficacy, and safety profiles.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing an in vivo experimental plan for the novel molecule, (1-(4-Fluorophenyl)pyrrolidin-3-YL)methanamine. Given the limited publicly available data on this specific compound, this guide is structured as a strategic framework, drawing upon established principles of preclinical drug development and considering the structural alerts that suggest potential central nervous system (CNS) activity.[2][3][4] The chemical structure, featuring a fluorophenyl group and a pyrrolidinemethanamine scaffold, shares similarities with compounds known to interact with monoamine transporters, suggesting a potential role as a neuromodulator.[5][6]

This application note will detail a phased in vivo experimental design, from initial pharmacokinetic and pharmacodynamic characterization to safety pharmacology and preliminary efficacy assessments. The causality behind experimental choices will be explained to ensure a self-validating and scientifically sound approach.[3] All proposed studies should be conducted in compliance with Good Laboratory Practice (GLP) regulations to ensure data integrity and regulatory acceptance.[2][7]

Phase 1: Preliminary Characterization and Pharmacokinetics

The initial phase of in vivo testing is designed to understand how the animal body affects the drug (pharmacokinetics) and to establish a preliminary understanding of the drug's effect on the body (pharmacodynamics).[1][8]

Single Ascending Dose (SAD) Study for Maximum Tolerated Dose (MTD) and Pharmacokinetic Profiling

Rationale: The SAD study is a critical first step to determine the safety and tolerability of the compound and to understand its basic pharmacokinetic profile.[9][10] This study will inform dose selection for subsequent, more complex experiments.

Protocol:

  • Animal Model: Male and female Sprague-Dawley rats (n=3-5 per sex per dose group). The choice of rats is standard for early preclinical studies due to their well-characterized physiology and the availability of historical control data.

  • Compound Formulation and Administration: The compound should be formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water) for oral (p.o.) and intravenous (i.v.) administration. Intravenous administration is crucial for determining absolute bioavailability.

  • Dose Escalation: A minimum of three dose levels should be selected based on any available in vitro cytotoxicity data. Doses should be administered in a stepwise manner, with careful observation for clinical signs of toxicity between each dose escalation.

  • Blood Sampling: Serial blood samples should be collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Bioanalysis: Plasma concentrations of this compound will be determined using a validated LC-MS/MS method.

  • Data Analysis: Key pharmacokinetic parameters will be calculated.

Data Presentation:

Pharmacokinetic ParameterIntravenous (IV)Oral (PO)
Cmax (ng/mL)
Tmax (h)
AUC(0-t) (ngh/mL)
AUC(0-inf) (ngh/mL)
t1/2 (h)
CL (mL/h/kg)
Vd (L/kg)
F (%)N/A

Experimental Workflow:

G cluster_0 Phase 1: PK & MTD Dose Formulation Dose Formulation SAD Study in Rats SAD Study in Rats Dose Formulation->SAD Study in Rats IV & PO Blood Sampling Blood Sampling SAD Study in Rats->Blood Sampling LC-MS/MS Analysis LC-MS/MS Analysis Blood Sampling->LC-MS/MS Analysis PK Parameter Calculation PK Parameter Calculation LC-MS/MS Analysis->PK Parameter Calculation Cmax, Tmax, AUC, t1/2 MTD Determination MTD Determination PK Parameter Calculation->MTD Determination G cluster_1 Phase 3: Safety Pharmacology Test Compound Test Compound CNS Safety (FOB/Irwin) CNS Safety (FOB/Irwin) Test Compound->CNS Safety (FOB/Irwin) Rodents Cardiovascular Safety Cardiovascular Safety Test Compound->Cardiovascular Safety Telemetered Large Animals Respiratory Safety Respiratory Safety Test Compound->Respiratory Safety Plethysmography Behavioral & Physiological Assessment Behavioral & Physiological Assessment CNS Safety (FOB/Irwin)->Behavioral & Physiological Assessment ECG, BP, HR Analysis ECG, BP, HR Analysis Cardiovascular Safety->ECG, BP, HR Analysis Respiratory Parameter Analysis Respiratory Parameter Analysis Respiratory Safety->Respiratory Parameter Analysis

Sources

Investigating (1-(4-Fluorophenyl)pyrrolidin-3-YL)methanamine as a DPP-IV inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Scientific Community

Topic: Investigating (1-(4-Fluorophenyl)pyrrolidin-3-YL)methanamine as a Novel Dipeptidyl Peptidase-IV (DPP-IV) Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Abstract

Dipeptidyl Peptidase-IV (DPP-IV, also known as CD26) is a well-validated therapeutic target for the management of type 2 diabetes mellitus (T2DM).[1][2] Its inhibition prevents the degradation of incretin hormones GLP-1 and GIP, which in turn enhances glucose-dependent insulin secretion and suppresses glucagon release.[3][4][5] This application note provides a comprehensive framework for the investigation of a novel small molecule, this compound, as a potential DPP-IV inhibitor. The structural motif, featuring a pyrrolidine ring and a fluorophenyl group, shares similarities with established pharmacophores in medicinal chemistry, warranting a thorough evaluation. We present a logical, multi-stage protocol, beginning with foundational in vitro enzymatic assays for potency determination (IC50), progressing to kinetic studies to elucidate the mechanism of inhibition, and culminating in cell-based assays and selectivity profiling to establish a preliminary drug-like profile. Each protocol is designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind key experimental steps.

Introduction: The Rationale for DPP-IV Inhibition

DPP-IV is a serine exopeptidase that cleaves X-proline or X-alanine dipeptides from the N-terminus of various polypeptides.[6] Its critical role in glucose homeostasis stems from its rapid inactivation of the incretin hormones, Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[3] These hormones are released from the gut post-prandially and are responsible for priming the pancreas to release insulin in response to glucose levels. By inhibiting DPP-IV, the physiological levels of active GLP-1 and GIP are prolonged, leading to improved glycemic control with a low intrinsic risk of hypoglycemia, as the mechanism is glucose-dependent.[7] This mechanism forms the basis for the "gliptin" class of drugs, such as Sitagliptin and Linagliptin, which are cornerstones of modern T2DM therapy.[1][2]

The candidate molecule, this compound, contains a primary amine and a substituted pyrrolidine ring, features that suggest potential interactions with the key residues in the DPP-IV active site. The S1 pocket of DPP-IV often accommodates a cyclic amine structure, which can form a critical salt bridge with glutamate residues (Glu205/Glu206).[8] This guide outlines the necessary experimental protocols to rigorously test this hypothesis.

cluster_0 Physiological State (High Blood Glucose) Meal Food Intake Incretins Active Incretins (GLP-1, GIP) Meal->Incretins Stimulates Release Pancreas Pancreas Incretins->Pancreas DPPIV DPP-IV Enzyme Incretins->DPPIV Cleavage by DPP-IV Insulin ↑ Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose Inhibits Hepatic Glucose Production Inactive Inactive Metabolites DPPIV->Inactive Inhibitor Test Compound: This compound Inhibitor->DPPIV

Figure 1: Mechanism of DPP-IV Inhibition.

Stage 1: In Vitro Enzymatic Assay for Potency (IC50 Determination)

The first critical step is to determine if the test compound inhibits the enzymatic activity of purified DPP-IV and to quantify its potency. The half-maximal inhibitory concentration (IC50) is a standard measure of the potency of an inhibitor.[9][10] We will employ a continuous kinetic fluorometric assay, which is a robust and high-throughput method for screening inhibitors.[6][11]

Principle of the Assay

The assay utilizes a fluorogenic substrate, H-Gly-Pro-AMC (7-amino-4-methylcoumarin). DPP-IV cleaves the Gly-Pro dipeptide, releasing the highly fluorescent AMC moiety.[6][12] The rate of increase in fluorescence is directly proportional to the DPP-IV enzyme activity. An effective inhibitor will reduce this rate.

Materials and Reagents
  • Test Compound: this compound, dissolved in 100% DMSO to create a 10 mM stock solution.

  • Positive Control: Sitagliptin (a known DPP-IV inhibitor), 1 mM stock in DMSO.[13]

  • Enzyme: Recombinant Human DPP-IV/CD26.

  • Substrate: H-Gly-Pro-AMC, 5 mM stock in DMSO.

  • Assay Buffer: Tris-HCl (50 mM, pH 8.0).[12]

  • Hardware: 96-well black, flat-bottom plates; fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm).

Detailed Protocol: IC50 Determination

Causality Behind Choices: This protocol is designed in a 96-well format for efficiency. A dilution series of the inhibitor is tested to generate a dose-response curve, from which the IC50 is calculated.[14] Controls are essential for data integrity.

  • Compound Dilution:

    • Prepare a serial dilution of the test compound. In a separate 96-well plate, perform a 1:3 serial dilution of the 10 mM stock solution in 100% DMSO to generate 10 concentrations (e.g., from 10 mM down to 0.5 µM).

    • Similarly, prepare a serial dilution for the Sitagliptin positive control (e.g., from 100 µM down to 5 nM).

  • Assay Plate Setup:

    • Add 2 µL of the diluted compounds, controls, or pure DMSO (for vehicle control) to the wells of the black assay plate.

    • Layout:

      • Test Compound Wells: Triplicate wells for each concentration.

      • Positive Control Wells: Triplicate wells for each Sitagliptin concentration.

      • 100% Activity Control (No Inhibitor): Triplicate wells with 2 µL of DMSO.

      • Background Control (No Enzyme): Triplicate wells with 2 µL of DMSO.

  • Enzyme Addition & Pre-incubation:

    • Prepare a working solution of human DPP-IV in Assay Buffer (e.g., 1.73 mU/mL).[12]

    • Add 48 µL of the enzyme solution to all wells except the "Background Control" wells.

    • Add 48 µL of Assay Buffer to the "Background Control" wells.

    • Tap the plate gently to mix. Cover and incubate for 10 minutes at 37°C. This pre-incubation step allows the inhibitor to bind to the enzyme and reach equilibrium before the reaction starts.

  • Reaction Initiation:

    • Prepare a working solution of the substrate H-Gly-Pro-AMC (e.g., 200 µM) in Assay Buffer.[12]

    • Add 50 µL of the substrate solution to all wells to initiate the reaction. The final volume in each well is 100 µL.

  • Fluorescence Measurement:

    • Immediately place the plate in the microplate reader pre-heated to 37°C.

    • Measure the fluorescence intensity (Ex: 360 nm, Em: 460 nm) every 60 seconds for 30 minutes (kinetic mode).

Data Analysis
  • For each well, calculate the reaction rate (V) by determining the slope of the linear portion of the fluorescence versus time plot (ΔFLU/min).

  • Subtract the average rate of the "Background Control" from all other wells.

  • Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = (1 - (V_inhibitor / V_no_inhibitor)) * 100 where V_inhibitor is the rate in the presence of the inhibitor and V_no_inhibitor is the rate of the 100% activity control (DMSO only).

  • Plot % Inhibition versus the log[Inhibitor Concentration].

  • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.[9]

cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_read Data Acquisition cluster_analysis Data Analysis A 1. Prepare Reagents (Enzyme, Substrate, Buffer) B 2. Create Inhibitor Dilution Series (Test Compound & Sitagliptin) A->B C 3. Add Inhibitor/DMSO to Wells (2 µL) B->C D 4. Add DPP-IV Enzyme (48 µL) C->D E 5. Pre-incubate (10 min @ 37°C) D->E F 6. Initiate with Substrate (50 µL) E->F G 7. Read Fluorescence Kinetics (Ex:360 / Em:460 nm for 30 min) F->G H 8. Calculate Reaction Rates (Slope) G->H I 9. Calculate % Inhibition H->I J 10. Plot Dose-Response Curve I->J K 11. Determine IC50 Value J->K

Figure 2: Workflow for In Vitro IC50 Determination.

Expected Data Summary
CompoundIC50 (nM) [Predicted]
This compoundTo Be Determined
Sitagliptin (Positive Control)~18 nM[15]

Stage 2: Enzyme Kinetic Studies for Mechanism of Action

Determining the IC50 value confirms if the compound inhibits DPP-IV, but it doesn't explain how. Kinetic studies are essential to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive), which provides crucial insight into how the inhibitor interacts with the enzyme's active site and/or the enzyme-substrate complex.

Rationale

By measuring reaction rates at various substrate and inhibitor concentrations, we can generate a Lineweaver-Burk plot (or other linearizations like Hanes-Woolf). The pattern of changes in Vmax (maximum reaction velocity) and Km (Michaelis constant, a measure of substrate affinity) reveals the inhibition mechanism.

  • Competitive: Inhibitor binds only to the free enzyme at the active site. Km increases, Vmax is unchanged.

  • Non-competitive: Inhibitor binds to both free enzyme and the enzyme-substrate complex at an allosteric site. Km is unchanged, Vmax decreases.

  • Uncompetitive: Inhibitor binds only to the enzyme-substrate complex. Both Km and Vmax decrease.

Protocol Outline
  • Select 3-4 fixed concentrations of the test compound based on its IC50 value (e.g., 0.5x, 1x, 2x, 5x IC50). Include a 'no inhibitor' control.

  • For each inhibitor concentration, perform the kinetic assay with a range of H-Gly-Pro-AMC substrate concentrations (e.g., 8 concentrations, from 0.25x Km to 10x Km of the substrate). The Km for Gly-Pro-AMC is ~17.4 µM.[6]

  • Measure the initial reaction rates (V) for each condition as described in section 2.3.

  • Plot the data using a double reciprocal plot (Lineweaver-Burk): 1/V versus 1/[S].

  • Analyze the intersection patterns of the resulting lines to determine the mode of inhibition.

cluster_comp Competitive Inhibition cluster_noncomp Non-competitive Inhibition cluster_uncomp Uncompetitive Inhibition E1 Enzyme EI1 E-I Complex E1->EI1 I ES1 E-S Complex E1->ES1 S P1 Product I1 Inhibitor S1 Substrate ES1->E1 k_cat E2 Enzyme EI2 E-I Complex E2->EI2 I ES2 E-S Complex E2->ES2 S P2 Product I2 Inhibitor S2 Substrate ESI2 E-S-I Complex EI2->ESI2 S ES2->E2 k_cat ES2->ESI2 I E3 Enzyme ES3 E-S Complex E3->ES3 S P3 Product S3 Substrate I3 Inhibitor ES3->E3 k_cat ESI3 E-S-I Complex ES3->ESI3 I

Figure 3: Conceptual Models of Enzyme Inhibition.

Stage 3: Cell-Based Assay for Physiological Relevance

Demonstrating activity against a purified enzyme is a vital first step, but it is crucial to confirm that the compound can inhibit DPP-IV in a cellular context. Cell-based assays account for factors like cell membrane permeability and potential metabolism, providing a more physiologically relevant assessment.[16]

Protocol Outline
  • Cell Culture: Culture a human cell line known to express DPP-IV on its surface, such as Caco-2 (human colorectal adenocarcinoma) or Jurkat (T-lymphocyte) cells.

  • Cell Plating: Seed the cells into a 96-well plate and grow to confluency.

  • Compound Treatment: Remove the culture medium and wash the cells with buffer. Add fresh buffer containing various concentrations of the test compound or controls. Incubate for a defined period (e.g., 30-60 minutes).

  • Activity Measurement: Add a cell-impermeable fluorogenic DPP-IV substrate. Since the enzyme's active site is extracellular, the reaction will occur on the surface of intact, living cells.

  • Data Acquisition and Analysis: Measure the fluorescence over time using a plate reader. Calculate IC50 values as described in section 2.4. A successful compound will show a potent IC50 in this assay, confirming its activity at the cellular level.[16]

Stage 4: Selectivity Profiling

An ideal drug candidate should be highly selective for its intended target to minimize off-target effects and potential toxicity.[17] DPP-IV belongs to a family of serine proteases with similar structures, including DPP-8, DPP-9, and Fibroblast Activation Protein (FAP). Inhibition of these related enzymes can lead to adverse effects. Therefore, profiling the inhibitor's activity against a panel of related proteases is a mandatory step.[18][19]

Protocol Outline
  • Selectivity Panel: Acquire purified enzymes for DPP-8, DPP-9, FAP, and other relevant serine proteases.

  • Assay Performance: For each enzyme in the panel, perform an IC50 determination assay using its respective preferred fluorogenic substrate. Test this compound at the same concentration range used for the DPP-IV assay.

  • Data Analysis: Calculate the IC50 value for each enzyme. A highly selective compound will have an IC50 for DPP-IV that is at least 100-fold lower than its IC50 for other proteases.

Expected Data Summary
Enzyme TargetIC50 (nM) for Test CompoundSelectivity Fold (IC50_Target / IC50_DPP-IV)
DPP-IVTo Be Determined (TBD)1
DPP-8>10,000 (or TBD)>100x (or TBD)
DPP-9>10,000 (or TBD)>100x (or TBD)
FAP>10,000 (or TBD)>100x (or TBD)

Conclusion and Future Directions

This application note provides a structured, robust methodology for the initial characterization of this compound as a potential DPP-IV inhibitor. Successful completion of these protocols will establish its potency, mechanism of action, cellular activity, and selectivity profile. Positive results from this comprehensive in vitro and cellular investigation would provide a strong rationale for advancing the compound into more complex studies, including pharmacokinetic profiling, in vivo efficacy models in diabetic animals, and formal safety toxicology assessments.

References

  • Cleveland Clinic. (2025). DPP-4 Inhibitors (Gliptins): What They Are & Side Effects. Cleveland Clinic. [Link]

  • Johns Hopkins Diabetes Guide. (2018). DPP-IV Inhibitors. Johns Hopkins Medicine. [Link]

  • Lamers, C. et al. (2018). Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. Bio-protocol. [Link]

  • Dungan, K. & Ghazi, A. (2023). Dipeptidyl Peptidase IV (DPP IV) Inhibitors. StatPearls [Internet]. [Link]

  • Wikipedia. Dipeptidyl peptidase-4 inhibitor. Wikimedia Foundation. [Link]

  • Diabetes UK. DPP-4 inhibitors (gliptins). Diabetes UK. [Link]

  • Zhang, X. et al. (2022). A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe. Molecules. [Link]

  • Forst, T. & Bramlage, P. (2014). Emerging DPP-4 inhibitors: focus on linagliptin for type 2 diabetes. Drug Design, Development and Therapy. [Link]

  • Wikipedia. IC50. Wikimedia Foundation. [Link]

  • Goettig, P. et al. (2009). Selectivity profiling of DegP substrates and inhibitors. The FEBS Journal. [Link]

  • National Center for Biotechnology Information. Sitagliptin. PubChem. [Link]

  • Li, J. et al. (2022). Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Frontiers in Nutrition. [Link]

  • ResearchGate. Schematic structure of the DPP-4 inhibitors. ResearchGate. [Link]

  • Zhang, T. et al. (2024). Discovery of Nine Dipeptidyl Peptidase-4 Inhibitors from Coptis chinensis Using Virtual Screening, Bioactivity Evaluation, and Binding Studies. MDPI. [Link]

  • G, M. et al. (2022). Synthesis and Biological Evaluation of (4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone Derivatives as Anti-cancer and Antimicrobial Agents. ResearchGate. [Link]

  • de Oliveira, L. et al. (2022). Towards a Survival-Based Cellular Assay for the Selection of Protease Inhibitors in Escherichia coli. MDPI. [Link]

  • Davidson College. IC50 Determination. edX. [Link] (Note: Link is to the course, the specific document may require course enrollment.)

  • Desaphy, J. et al. (2020). Computational Selectivity Assessment of Protease Inhibitors against SARS-CoV-2. International Journal of Molecular Sciences. [Link]

  • Hosseininezhad, S. & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2017). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. PMC. [Link]

  • ResearchGate. In-vitro DPP-4 inhibition assay against sitagliptin. ResearchGate. [Link]

  • Postnikov, P. et al. (2023). 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole. MDPI. [Link]

  • Brieflands. (2024). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Brieflands. [Link]

  • Lv, Z. et al. (2015). HIV protease inhibitors: a review of molecular selectivity and toxicity. HIV/AIDS - Research and Palliative Care. [Link]

  • Elabscience. Dipeptidyl Peptidase IV (DPP4) Inhibitor Screening Assay Kit. Elabscience. [Link]

  • ACS Publications. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. [Link]

  • OAText. Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. OAText. [Link]

  • Jiang, B. et al. (2020). Discovery of (3S,4S)-3-methyl-3-(4-fluorophenyl)-4-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxyprop-2-yl)phenyl)pyrrolidines as novel RORγt inverse agonists. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Singh, H. et al. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. International Journal of Molecular Sciences. [Link]

  • Chem Help ASAP. (2021). measuring enzyme inhibition by drugs. YouTube. [Link]

  • National Center for Biotechnology Information. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. PMC. [Link]

Sources

Application Notes and Protocols for the Investigation of (1-(4-Fluorophenyl)pyrrolidin-3-YL)methanamine in Neurological Disorder Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: Unveiling the Potential of a Novel Pyrrolidine Derivative

The intricate neurochemical imbalances underlying neurological disorders such as Parkinson's disease and depression present a continuous demand for novel therapeutic agents. Within the vast landscape of medicinal chemistry, compounds featuring a pyrrolidine scaffold have demonstrated significant potential as modulators of monoaminergic systems. The molecule (1-(4-Fluorophenyl)pyrrolidin-3-YL)methanamine, henceforth referred to as Compound X, emerges as a compelling candidate for investigation. Its structure, characterized by a central pyrrolidine ring, a 4-fluorophenyl group, and a primary amine, suggests a potential interaction with monoamine transporters or metabolizing enzymes, key targets in the pharmacotherapy of a range of neurological conditions.

The incorporation of a fluorine atom on the phenyl ring is a strategic chemical modification often employed to enhance metabolic stability and improve blood-brain barrier permeability, crucial attributes for centrally acting drugs. While direct biological data for Compound X is not extensively available in the public domain, its structural similarity to known monoamine reuptake inhibitors and monoamine oxidase (MAO) inhibitors provides a strong rationale for its evaluation in the context of neurological disorders.

This document serves as a comprehensive guide for researchers, providing detailed protocols to explore the neuropharmacological profile of Compound X. We will delve into its synthesis, in vitro characterization of its potential mechanisms of action, and in vivo assessment of its efficacy in established animal models of Parkinson's disease and depression.

Chemical Profile and Synthesis

Chemical Structure:

  • IUPAC Name: this compound

  • Molecular Formula: C₁₁H₁₅FN₂

  • CAS Number: 1269054-41-2 (hydrochloride salt)[1]

A plausible synthetic route for Compound X can be adapted from established methods for similar pyrrolidine derivatives. A proposed multi-step synthesis is outlined below, commencing from commercially available starting materials.

Proposed Synthetic Pathway

G A 1-Boc-3-pyrrolidinone C Reductive Amination (e.g., NaBH(OAc)₃) A->C B 4-Fluoroaniline B->C D 1-Boc-3-(4-fluorophenylamino)pyrrolidine C->D Formation of N-aryl pyrrolidine E Wittig Reaction (e.g., Ph₃P=CH₂) D->E F 1-Boc-3-(4-fluorophenylamino)-3-methylenepyrrolidine E->F G Hydroboration-Oxidation (e.g., 9-BBN, then H₂O₂/NaOH) F->G H (1-Boc-3-(4-fluorophenylamino)pyrrolidin-3-yl)methanol G->H Introduction of hydroxymethyl group I Mesylation (MsCl, Et₃N) H->I J Azide Substitution (NaN₃) I->J K Reduction (e.g., LiAlH₄ or H₂/Pd-C) J->K Formation of aminomethyl group L Boc Deprotection (e.g., TFA or HCl) K->L M This compound (Compound X) L->M Final Product

Caption: Proposed multi-step synthesis of Compound X.

Part 1: In Vitro Characterization - Elucidating the Mechanism of Action

The primary hypothesis is that Compound X modulates monoaminergic neurotransmission. Therefore, the initial in vitro assays should focus on its interaction with monoamine transporters (dopamine transporter - DAT, norepinephrine transporter - NET, and serotonin transporter - SERT) and monoamine oxidase enzymes (MAO-A and MAO-B).

Monoamine Transporter Binding Affinity

Rationale: Determining the binding affinity of Compound X to DAT, NET, and SERT is the first step in identifying it as a potential monoamine reuptake inhibitor. This is typically achieved through competitive radioligand binding assays using cell membranes expressing the respective transporters.

Protocol: Radioligand Binding Assay for Monoamine Transporters

  • Preparation of Cell Membranes:

    • Culture human embryonic kidney (HEK293) cells stably expressing human DAT, NET, or SERT.

    • Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet and resuspend it in an appropriate assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford or BCA assay).

  • Competitive Binding Assay:

    • In a 96-well plate, add the cell membrane preparation (typically 10-50 µg of protein per well).

    • Add increasing concentrations of Compound X (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).

    • Add a fixed concentration of a specific radioligand for each transporter:

      • DAT: [³H]WIN 35,428 or [³H]GBR 12935

      • NET: [³H]Nisoxetine

      • SERT: [³H]Citalopram or [³H]Paroxetine

    • For the determination of non-specific binding, add a high concentration of a known non-labeled ligand (e.g., 10 µM GBR 12909 for DAT, 10 µM desipramine for NET, 10 µM fluoxetine for SERT).

    • Incubate the plates at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester to separate bound from free radioligand.

    • Wash the filters several times with ice-cold wash buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of Compound X.

    • Determine the IC₅₀ value (the concentration of Compound X that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Expected Outcome and Interpretation:

TransporterRadioligandExpected Ki (nM) for a Potent Inhibitor
DAT[³H]WIN 35,428< 100
NET[³H]Nisoxetine< 100
SERT[³H]Citalopram< 100

A low Ki value indicates high binding affinity. The selectivity of Compound X can be determined by comparing its Ki values for the three transporters.

Monoamine Oxidase (MAO) Inhibition Assay

Rationale: The primary amine in Compound X's structure suggests it could be a substrate or inhibitor of MAO enzymes. The MAO-Glo™ Assay provides a sensitive and high-throughput method to determine the inhibitory potential of Compound X against both MAO-A and MAO-B.

Protocol: MAO-Glo™ Assay

This protocol is adapted from the Promega MAO-Glo™ Assay technical bulletin.[2][3][4]

  • Reagent Preparation:

    • Prepare the MAO-A and MAO-B reaction buffers and the luminogenic MAO substrate according to the manufacturer's instructions.[2]

    • Reconstitute the Luciferin Detection Reagent.[2]

  • Assay Procedure:

    • In a white, opaque 96-well plate, add the appropriate MAO reaction buffer.

    • Add increasing concentrations of Compound X.

    • Add the luminogenic MAO substrate.

    • Initiate the reaction by adding recombinant human MAO-A or MAO-B enzyme.[2]

    • For control wells, use a known MAO-A inhibitor (e.g., clorgyline) and a known MAO-B inhibitor (e.g., selegiline).

    • Incubate the plate at room temperature for 60 minutes.[2]

  • Signal Detection:

    • Add the reconstituted Luciferin Detection Reagent to each well to stop the MAO reaction and initiate the luminescent signal.[3]

    • Incubate for 20 minutes at room temperature to stabilize the signal.[2]

    • Measure the luminescence using a plate-reading luminometer.[2]

  • Data Analysis:

    • Calculate the percentage of MAO inhibition for each concentration of Compound X relative to the control wells.

    • Plot the percentage of inhibition against the logarithm of the concentration of Compound X.

    • Determine the IC₅₀ value for both MAO-A and MAO-B using non-linear regression analysis.

Expected Outcome and Interpretation:

EnzymeKnown InhibitorExpected IC₅₀ (nM) for a Potent Inhibitor
MAO-AClorgyline< 100
MAO-BSelegiline< 100

The selectivity of Compound X for MAO-A versus MAO-B can be determined by the ratio of the IC₅₀ values. Selective MAO-B inhibitors are of particular interest for Parkinson's disease, while MAO-A inhibitors are relevant for depression.[5]

Part 2: In Vivo Evaluation - Assessing Therapeutic Potential

Based on the in vitro profile, in vivo studies in relevant animal models of neurological disorders are warranted.

Evaluation in a Rodent Model of Parkinson's Disease

Rationale: If Compound X demonstrates significant DAT binding affinity or selective MAO-B inhibition, its potential as an anti-Parkinsonian agent should be investigated. The 6-hydroxydopamine (6-OHDA) rat model is a well-established neurotoxin-based model that mimics the dopaminergic neurodegeneration seen in Parkinson's disease.[6][7][8]

Protocol: 6-OHDA Unilateral Lesion Rat Model

  • Surgical Procedure:

    • Anesthetize adult male Sprague-Dawley rats.

    • Secure the rat in a stereotaxic frame.

    • Pre-treat with desipramine (to protect noradrenergic neurons) 30 minutes prior to 6-OHDA injection.[9]

    • Perform a craniotomy to expose the brain.

    • Unilaterally inject 6-OHDA into the medial forebrain bundle (MFB) or the substantia nigra pars compacta (SNc).[10][11] The injection should be slow and controlled.[2]

    • Suture the incision and allow the animal to recover. Provide post-operative care, including analgesics and softened food.[2]

  • Behavioral Assessment (2-4 weeks post-lesion):

    • Rotational Behavior: Administer a dopamine agonist (e.g., apomorphine or amphetamine) and record the number of contralateral (away from the lesion) or ipsilateral (towards the lesion) rotations over a set period. A significant increase in rotations indicates a successful lesion.

    • Cylinder Test (Forelimb Asymmetry): Place the rat in a transparent cylinder and record the number of times it uses its impaired (contralateral to the lesion) and unimpaired (ipsilateral) forelimbs for wall exploration. A reduced use of the impaired limb is indicative of motor deficit.

    • Stepping Test: Assess forelimb akinesia by measuring the number of adjusting steps taken in response to being moved sideways along a surface.[11]

  • Treatment and Evaluation:

    • Administer Compound X (at various doses) or vehicle to the lesioned rats.

    • Repeat the behavioral assessments at different time points after treatment to evaluate the therapeutic effect of Compound X.

Experimental Workflow for Parkinson's Disease Model

G A 6-OHDA Lesion Surgery B Post-operative Recovery (2-4 weeks) A->B C Baseline Behavioral Testing (Rotation, Cylinder Test) B->C D Treatment with Compound X or Vehicle C->D E Post-treatment Behavioral Testing D->E F Histological Analysis (Tyrosine Hydroxylase Staining) E->F

Caption: Workflow for evaluating Compound X in a 6-OHDA model.

Evaluation in Rodent Models of Depression-Like Behavior

Rationale: If Compound X shows affinity for SERT and/or NET, or inhibits MAO-A, its antidepressant potential should be explored. The Forced Swim Test (FST) and the Open Field Test (OFT) are commonly used behavioral assays to screen for antidepressant-like activity and assess general locomotor effects, respectively.[12][13]

Protocol: Forced Swim Test (FST) in Mice

  • Apparatus: A transparent cylindrical tank (e.g., 20 cm diameter, 40 cm height) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom.[14]

  • Procedure:

    • Gently place the mouse into the water-filled cylinder.

    • The total test duration is typically 6 minutes.[14]

    • Record the entire session with a video camera.

    • The primary measure is the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.

  • Treatment and Evaluation:

    • Administer Compound X (at various doses), a positive control (e.g., fluoxetine), or vehicle to different groups of mice, typically 30-60 minutes before the test.

    • Compare the duration of immobility between the treatment groups. A significant reduction in immobility time by Compound X, without a corresponding increase in general locomotor activity, suggests an antidepressant-like effect.

Protocol: Open Field Test (OFT) in Mice

  • Apparatus: A square arena (e.g., 50x50 cm) with walls high enough to prevent escape. The arena is typically divided into a central zone and a peripheral zone.

  • Procedure:

    • Acclimate the mice to the testing room for at least 30-60 minutes before the test.

    • Gently place the mouse in the center of the open field arena.[5]

    • Allow the mouse to explore the arena for a set period (e.g., 5-10 minutes).[5]

    • Record the session using a video tracking system.

  • Data Analysis:

    • Locomotor Activity: Total distance traveled, mean velocity.

    • Anxiety-like Behavior: Time spent in the center zone versus the peripheral zone, number of entries into the center zone.

Interpretation: The OFT is crucial for interpreting the FST results. An increase in locomotor activity in the OFT could indicate a false positive in the FST. The OFT also provides insights into the anxiolytic or anxiogenic properties of Compound X.

Experimental Workflow for Depression Models

G A Animal Acclimation B Treatment Groups: - Vehicle - Positive Control - Compound X (multiple doses) A->B C Open Field Test (Assess Locomotor Activity) B->C D Forced Swim Test (Assess Depression-like Behavior) B->D E Data Analysis and Interpretation C->E D->E

Caption: Workflow for evaluating Compound X in depression models.

Conclusion and Future Directions

The structural features of this compound (Compound X) present a compelling case for its investigation as a novel therapeutic agent for neurological disorders. The protocols detailed in this guide provide a systematic approach to elucidate its mechanism of action and evaluate its potential efficacy.

Should Compound X demonstrate promising activity as a monoamine reuptake inhibitor or a selective MAO inhibitor, further studies would be warranted. These could include more extensive pharmacokinetic and pharmacodynamic profiling, evaluation in additional animal models, and investigation of its effects on neurochemical levels in the brain via techniques like microdialysis. The journey from a promising chemical structure to a clinically viable therapeutic is long and challenging, but the rigorous application of the methodologies outlined here will provide a solid foundation for understanding the potential of Compound X in the field of neuroscience.

References

  • 6-OHDA mouse model of Parkinson's disease. (2023, October 30). protocols.io. Retrieved from [Link]

  • Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The mouse forced swim test. Journal of visualized experiments : JoVE, (59), 3638. Retrieved from [Link]

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. (2020, May 19). PubMed Central. Retrieved from [Link]

  • Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. (n.d.). PubMed Central. Retrieved from [Link]

  • Gould, T. D. (Ed.). (2009). Mood and anxiety related phenotypes in mice: Characterization using behavioral tests. Humana Press.
  • In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. (2022). MDPI. Retrieved from [Link]

  • 1-[1-(4-Fluorophenyl)pyrrolidin-3-YL]methanamine hydrochloride. (n.d.). ChemBK. Retrieved from [Link]

  • Open Field Test for mice. (2024, January 31). protocols.io. Retrieved from [Link]

  • Slattery, D. A., & Cryan, J. F. (2012). Using the rat forced swim test to assess antidepressant-like activity in rodents.
  • SOP: Open Field Test. (2023, March). Bowdish Lab. Retrieved from [Link]

  • The 6-hydroxydopamine Rat Model of Parkinson's Disease. (2021, October 27). JoVE. Retrieved from [Link]

  • Verniest, G., Piron, K., Van Hende, E., Thuring, J. W., Macdonald, G., Deroose, F., & De Kimpe, N. (2010). Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. Organic & biomolecular chemistry, 8(11), 2509–2512.

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Application Notes & Protocols for the Evaluation of (1-(4-Fluorophenyl)pyrrolidin-3-YL)methanamine Derivatives as Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Its derivatives have demonstrated a wide array of biological activities, including significant potential as anticancer agents with favorable side-effect profiles.[1] The incorporation of a fluorophenyl group can further enhance metabolic stability and binding affinity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and evaluation of a novel class of compounds, (1-(4-Fluorophenyl)pyrrolidin-3-YL)methanamine derivatives, for their potential anticancer properties. We outline detailed protocols for in vitro and in vivo validation, propose a plausible mechanism of action targeting critical cell signaling pathways, and offer a framework for interpreting the resulting data.

Introduction: Rationale for Investigation

The search for novel, highly specific, and less toxic anticancer therapeutics is a paramount goal in modern oncology. Pyrrolidine-based molecules have emerged as promising candidates due to their structural versatility and ability to interact with various biological targets.[1][3] These compounds can be functionalized to modulate activity against targets like epidermal growth factor receptor (EGFR), topoisomerase, and Aurora kinases.[4]

This guide focuses on derivatives of this compound. The rationale for this specific chemical scaffold is twofold:

  • The Pyrrolidine Core: This saturated nitrogen heterocycle provides a three-dimensional structure that can be precisely decorated with functional groups to optimize target engagement and physicochemical properties.[3] The basic amine of the methanamine side chain can serve as a key hydrogen bond donor or protonated anchor within a target's binding site.

  • The 4-Fluorophenyl Moiety: The addition of a fluorine atom to the phenyl ring is a common strategy in drug design to improve metabolic resistance to oxidative degradation and to enhance binding interactions through favorable electrostatic or hydrophobic contacts, potentially increasing potency and oral bioavailability.[5]

This application note will detail the necessary experimental framework to rigorously assess the anticancer potential of these novel derivatives, from initial synthesis to preclinical validation.

Synthesis and Characterization of Lead Compounds

A reliable synthetic route is crucial for generating a library of derivatives for structure-activity relationship (SAR) studies. Below is a proposed, generalized scheme for the synthesis of the core scaffold.

Protocol 2.1: Proposed Synthetic Pathway

A multi-step synthesis can be employed, starting from commercially available materials. The following is a representative, non-optimized pathway:

  • Step 1: N-Arylation: Start with a suitable 3-substituted pyrrolidine precursor, such as ethyl 1-Boc-pyrrolidine-3-carboxylate. The Boc protecting group is first removed under acidic conditions (e.g., Trifluoroacetic acid in Dichloromethane). The resulting secondary amine is then subjected to N-arylation with 1-fluoro-4-iodobenzene using a Buchwald-Hartwig amination reaction (e.g., Pd₂(dba)₃ catalyst, Xantphos ligand, and a base like Cs₂CO₃ in toluene).

  • Step 2: Reduction of Ester: The ester group of the resulting ethyl 1-(4-fluorophenyl)pyrrolidine-3-carboxylate is reduced to a primary alcohol using a reducing agent like Lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as Tetrahydrofuran (THF).

  • Step 3: Conversion to Amine: The primary alcohol is converted to the final methanamine. This can be achieved via a two-step process: first, conversion of the alcohol to a leaving group (e.g., mesylate or tosylate) using methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively, in the presence of a base like triethylamine. This is followed by nucleophilic substitution with an amine source, such as sodium azide, and subsequent reduction of the azide to the primary amine (e.g., via hydrogenation with a Palladium on carbon catalyst or using Staudinger reduction).

Protocol 2.2: Compound Characterization

The identity and purity of all synthesized compounds must be unequivocally confirmed.

  • Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopy should be used to confirm the chemical structure and the successful incorporation of the fluorophenyl group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is required to confirm the elemental composition and exact mass of the synthesized derivatives.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of key functional groups (e.g., N-H stretches, C-F stretches).

  • Purity Analysis: High-performance liquid chromatography (HPLC) should be used to determine the purity of the final compounds, which should exceed 95% for biological testing.

Proposed Mechanism of Action: Targeting the PI3K/AKT/mTOR Signaling Pathway

Based on the anticancer activity of structurally related heterocyclic compounds, we hypothesize that this compound derivatives may exert their effects by inhibiting key oncogenic signaling pathways.[6] The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers. We propose that these novel derivatives function as inhibitors of this critical cascade, potentially by targeting AKT (Protein Kinase B).

PI3K_AKT_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Inhibition of Apoptosis AKT->Apoptosis Promotes S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation EIF4EBP1->Proliferation Compound Pyrrolidine Derivative Compound->AKT Inhibits

Caption: Proposed mechanism of action targeting the PI3K/AKT/mTOR pathway.

In Vitro Evaluation: A Step-by-Step Workflow

A tiered approach to in vitro testing is recommended to efficiently screen derivatives and elucidate their biological effects.[7][8] This process begins with broad cytotoxicity screening, followed by more detailed mechanistic assays for the most potent compounds.[9]

In_Vitro_Workflow Start Synthesized Derivatives Screening Tier 1: Cytotoxicity Screening (SRB Assay) (Multiple Cell Lines) Start->Screening Select Identify Lead Compounds (Low IC50) Screening->Select Mechanistic Tier 2: Mechanistic Assays Select->Mechanistic Potent Derivatives Apoptosis Apoptosis Assay (Annexin V/PI) Mechanistic->Apoptosis CellCycle Cell Cycle Analysis (Propidium Iodide) Mechanistic->CellCycle WesternBlot Target Validation (Western Blot for p-AKT, etc.) Mechanistic->WesternBlot End Candidate for In Vivo Studies Apoptosis->End CellCycle->End WesternBlot->End

Caption: Tiered experimental workflow for in vitro evaluation.

Protocol 4.1: Cell Viability Screening (Sulforhodamine B Assay)

The SRB assay is a robust and reproducible colorimetric method for determining cell density based on the measurement of total cellular protein content.[10]

Rationale: This initial screen provides a quantitative measure of a compound's cytotoxic or cytostatic effects across a panel of cancer cell lines, allowing for the determination of the half-maximal inhibitory concentration (IC₅₀).

Procedure:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 breast, A549 lung, U-87 glioblastoma) in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the derivative compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include wells for a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • Cell Fixation: Gently remove the medium. Fix the cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.

  • Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell survival relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Table 1: Hypothetical IC₅₀ Data for Lead Compound (Derivative X)

Cell LineCancer TypeIC₅₀ (µM)
MCF-7Breast (ER+)8.5
MDA-MB-231Breast (Triple-Neg)12.2
A549Lung Adenocarcinoma15.7
U-87 MGGlioblastoma9.8
HCT116Colorectal11.5
Protocol 4.2: Apoptosis Analysis by Annexin V/PI Staining

Rationale: To determine if the observed cytotoxicity is due to the induction of programmed cell death (apoptosis).

Procedure:

  • Treatment: Seed cells in 6-well plates and treat with the derivative at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the stained cells immediately using a flow cytometer.

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Protocol 4.3: Target Validation via Western Blot

Rationale: To confirm that the compound inhibits the proposed PI3K/AKT signaling pathway by measuring the phosphorylation status of key downstream proteins.

Procedure:

  • Protein Extraction: Treat cells with the compound at various concentrations for a short period (e.g., 2-6 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking & Probing: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-β-actin).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A decrease in the ratio of phosphorylated AKT to total AKT would support the proposed mechanism.

In Vivo Efficacy Evaluation

Promising candidates from in vitro studies must be evaluated in animal models to assess their therapeutic efficacy and potential toxicity in a complex biological system.[11][12] The human tumor xenograft model in immunodeficient mice is a standard preclinical model.[13]

In_Vivo_Workflow Start Select Lead Compound Implantation Implant Human Cancer Cells (e.g., MCF-7) Subcutaneously in Immunodeficient Mice Start->Implantation Growth Allow Tumors to Reach Palpable Size (e.g., 100-150 mm³) Implantation->Growth Randomization Randomize Mice into Treatment & Control Groups Growth->Randomization Treatment Administer Compound (e.g., Oral Gavage, IP) and Vehicle Control Daily for 21 Days Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight (2-3 times/week) Treatment->Monitoring Endpoint Endpoint: Tumor Volume > 1500 mm³ or signs of toxicity Monitoring->Endpoint Analysis Excise Tumors, Weigh, and Analyze (Histology, Western Blot) Endpoint->Analysis

Caption: Workflow for in vivo xenograft model studies.

Protocol 5.1: Subcutaneous Xenograft Model

Rationale: To evaluate the ability of a lead compound to inhibit tumor growth in vivo.

Procedure:

  • Cell Preparation: Culture MCF-7 cells, harvest, and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10⁷ cells/mL.

  • Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the flank of 6-8 week old female athymic nude mice.

  • Tumor Growth: Allow tumors to grow until they reach an average volume of 100-150 mm³. Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Group Assignment: Randomly assign mice to a vehicle control group and one or more treatment groups (n=8-10 mice per group).

  • Treatment Administration: Administer the compound (e.g., 25 mg/kg) and vehicle control via a suitable route (e.g., oral gavage or intraperitoneal injection) daily for 21-28 days.

  • Monitoring: Measure tumor volume and mouse body weight 2-3 times per week. Monitor for any signs of toxicity.

  • Endpoint: At the end of the study, euthanize the mice. Excise the tumors, record their final weight, and process them for further analysis (e.g., histology, IHC, or western blot for target modulation).

  • Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage.

Table 2: Hypothetical In Vivo Efficacy Data for Derivative X

GroupDose (mg/kg/day)Mean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)
Vehicle Control-1250 ± 150-
Derivative X25550 ± 9556%

Conclusion and Future Directions

This guide provides a structured and scientifically grounded framework for the preclinical evaluation of this compound derivatives as potential anticancer agents. The protocols described herein enable the systematic assessment of a compound's synthesis, in vitro cytotoxicity, mechanism of action, and in vivo efficacy. Positive results from this workflow would provide strong evidence to advance a lead compound into further preclinical development, including toxicology studies and pharmacokinetic/pharmacodynamic (PK/PD) modeling, paving the way for potential clinical investigation.

References

  • Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. (2024). MDPI.
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific
  • Alamri, M. A. (2024). Fluorophenyl Adamantane Derivatives Anticancer Activity and Biological Targets.
  • New Anticancer Agents: In Vitro and In Vivo Evalu
  • Tran, P., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry.
  • Synthesis and Biological Evaluation of (4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone Derivatives as Anti-cancer and Antimicrobial Agents. (2025).
  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020). Frontiers in Pharmacology.
  • Biological evaluation of methanone as potential antineoplastic agent in 2D and 3D breast cancer models. ResearchGate.

  • Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. (2024). Scientific Reports.
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  • [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling. Organic & Biomolecular Chemistry.
  • Bhat, A. A., et al. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). European Journal of Medicinal Chemistry.
  • In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. Current Pharmaceutical Design.
  • Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. (2025). Molecules.
  • Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an Orally Bioavailable and Highly Selective Inhibitor of p38 MAP Kinase. Journal of Medicinal Chemistry.
  • Pyrrolidine Deriv
  • Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives. The Journal of Organic Chemistry.
  • 1-[1-(4-Fluorophenyl)pyrrolidin-3-YL]methanamine hydrochloride. ChemBK.
  • Recent advancement in pyrrolidine moiety for the management of cancer: A review. (2024). Results in Chemistry.
  • A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro.
  • Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers in Chemistry.
  • Regulation of Cell-Signaling Pathways by Berbamine in Different Cancers. (2022).

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Troubleshooting & Optimization

Technical Support Guide: Purification of (1-(4-Fluorophenyl)pyrrolidin-3-YL)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: (1-(4-Fluorophenyl)pyrrolidin-3-YL)methanamine is a substituted pyrrolidine derivative that serves as a critical building block in pharmaceutical research and development. Its structure, featuring a primary amine and a chiral center, presents unique challenges and opportunities for purification. Achieving high purity is paramount, as even trace impurities can significantly impact the outcomes of subsequent synthetic steps and biological assays. This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals, offering troubleshooting advice and detailed protocols in a practical question-and-answer format. We will delve into the causality behind experimental choices, ensuring a deep understanding of the purification principles involved.

Section 1: Understanding the Molecule's Chemistry

Q: What are the critical chemical properties of this compound that influence its purification?

A: Understanding the molecule's inherent properties is the foundation for designing an effective purification strategy. Three key features dominate its behavior:

  • Basicity: The primary aliphatic amine group (-CH₂NH₂) is a strong Brønsted-Lowry base. This basicity is the most significant factor in its chromatographic behavior, often leading to strong interactions with acidic stationary phases like standard silica gel.

  • Polarity: The presence of the two nitrogen atoms and the polar C-N and N-H bonds makes the molecule moderately polar. This polarity dictates its solubility in various organic solvents and its retention in both normal-phase and reversed-phase chromatography.

  • Chirality: The carbon at the 3-position of the pyrrolidine ring is a stereocenter. Therefore, the compound exists as a pair of enantiomers. If the synthesis is not stereospecific, the crude product will be a racemic mixture. Separating these enantiomers requires specialized chiral purification techniques.[1][2]

PropertyValue/CharacteristicImplication for Purification
Molecular Weight 194.25 g/mol [3][4]Suitable for standard purification techniques like chromatography and recrystallization.
Chemical Nature Primary AmineBasic; prone to strong interaction with acidic silica, requiring mobile phase modifiers.[5]
Stereochemistry Chiral Center at C3May exist as a racemic mixture requiring chiral separation methods.[6]
Form Often supplied as a free base (oil/solid) or HCl salt (solid).[4]The form dictates the initial purification approach (e.g., recrystallization is ideal for salts).

Section 2: Identifying Potential Impurities

Q: What are the likely impurities I might encounter during the synthesis and purification of this compound?

A: Impurities can originate from starting materials, side reactions, or incomplete reactions.[7][8] Awareness of these potential contaminants is crucial for selecting the right analytical methods and purification strategy.

Impurity TypePotential Structure/CompoundOriginRecommended Detection Method
Starting Materials e.g., N-Boc-3-(aminomethyl)pyrrolidine, 1-fluoro-4-iodobenzeneIncomplete reaction.TLC, LC-MS, GC-MS
Positional Isomers (1-(2-fluorophenyl)... or (1-(3-fluorophenyl)...Impure fluorophenyl starting material.[9]¹H NMR, ¹⁹F NMR, LC-MS
Reaction Byproducts Products from over-alkylation or side reactions specific to the synthetic route.Non-specific reaction conditions.LC-MS, ¹H NMR
Decomposition Products Oxidized or rearranged species.Exposure to air, heat, or incompatible chromatographic conditions.TLC, LC-MS
Enantiomer/Diastereomer The undesired enantiomer.Non-stereoselective synthesis.Chiral HPLC/SFC[2]

Section 3: Purification Strategy Selection

Q: How do I choose the most appropriate purification method for my crude sample?

A: The optimal purification strategy depends on the scale of your experiment, the nature of the impurities, and the required final purity (achiral vs. chiral). The following workflow provides a decision-making framework.

G start Crude this compound is_solid Is the crude product a solid? start->is_solid impurity_type What is the nature of the impurities? is_solid->impurity_type No (Oil) recrystallize Recrystallization (especially for HCl salt) is_solid->recrystallize Yes is_chiral Chiral Purity Required? chiral_hplc Preparative Chiral HPLC/SFC is_chiral->chiral_hplc Yes end_achiral Pure Achiral Product is_chiral->end_achiral No chromatography Column Chromatography impurity_type->chromatography Structurally similar impurities acid_base Acid-Base Extraction impurity_type->acid_base Grossly non-basic impurities recrystallize->is_chiral chromatography->is_chiral acid_base->chromatography Further purification needed end_chiral Pure Enantiomer chiral_hplc->end_chiral

Caption: Decision workflow for selecting a purification method.

Section 4: FAQs and Troubleshooting Guides

This section provides detailed answers and step-by-step protocols for the most common purification challenges.

FAQ 1: Column Chromatography

Q: My amine is streaking badly on my silica gel column, resulting in poor separation and low purity. How can I fix this?

A: This is a classic problem caused by the strong acid-base interaction between the basic amine and the acidic silanol groups on the silica surface. This interaction leads to irreversible binding or slow, non-uniform elution, which manifests as "tailing" or "streaking."

Causality: Silica gel is weakly acidic (pKa ~4.5). Your basic amine becomes protonated on the column, binding tightly and eluting unpredictably.

Solution: You must neutralize this interaction. The most common and effective method is to add a small amount of a competing, volatile base to your mobile phase.[5] Triethylamine (TEA) is the standard choice.

Step-by-Step Protocol: Flash Chromatography with a Modified Mobile Phase

  • Prepare the Mobile Phase: Select a primary solvent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexanes). To this system, add 0.5-1% triethylamine (v/v). For example, for a 95:5 DCM/MeOH system, you would prepare 94:5:1 DCM/MeOH/TEA.

  • Equilibrate the Column: Before loading your sample, flush the packed silica gel column with at least 3-5 column volumes of your TEA-modified mobile phase. This deactivates the acidic sites on the silica.[5]

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or the weaker solvent component (e.g., DCM). Adsorbing the crude material onto a small amount of silica ("dry loading") is often superior for achieving sharp bands.

  • Elution: Run the chromatography as you normally would, collecting fractions and monitoring by TLC. The amine should now elute as a much sharper, more symmetrical band.

  • Work-up: After combining the pure fractions, the TEA can be easily removed during solvent evaporation under reduced pressure due to its volatility.

Solvent System ComponentFunctionTypical Concentration
Weak Solvent (e.g., Hexane, DCM) Pushes the compound up the column slowly.Varies
Strong Solvent (e.g., Ethyl Acetate, MeOH) Increases elution speed.Varies
Base Modifier (e.g., Triethylamine) Prevents peak tailing by neutralizing silica.0.5 - 1.0%

Q: When should I consider using reversed-phase or amine-functionalized silica?

A:

  • Reversed-Phase (RP) HPLC: This is an excellent alternative, especially for high-purity requirements. To purify basic amines like this one, it's best to use a mobile phase with a high pH (e.g., using ammonium hydroxide as an additive). At high pH, the amine is in its neutral, free-base form, making it more hydrophobic (lipophilic) and increasing its retention and separation on the C18 column.[5]

  • Amine-Functionalized Silica: These columns have the silica surface bonded with aminopropyl groups. They provide a weakly basic environment that inherently prevents the undesirable interactions seen with standard silica, often yielding excellent peak shapes without mobile phase modifiers.[5]

FAQ 2: Recrystallization

Q: My compound is a solid, but it's not pure. How do I perform a recrystallization?

A: Recrystallization is a powerful technique for purifying solids. It relies on the principle that the desired compound and its impurities have different solubility profiles in a given solvent.[10] The goal is to find a solvent that dissolves your compound well when hot but poorly when cold.[11]

Step-by-Step Protocol: Recrystallization of the HCl Salt

The hydrochloride salt form is often a crystalline solid and is ideal for recrystallization.

  • Solvent Selection: Screen for a suitable solvent. Good starting points for amine hydrochlorides are alcohols (Isopropanol, Ethanol) or a mixture of an alcohol with a non-polar co-solvent (e.g., Ethanol/Ethyl Acetate).

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser) while stirring.[11]

  • Achieve Saturation: Continue adding small portions of the hot solvent until all the solid just dissolves. Adding too much solvent will reduce your final yield.

  • Cooling (Crystal Formation): Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is critical for forming large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[11]

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual impurities adhering to the crystal surface.

  • Drying: Dry the purified crystals under a vacuum to remove all traces of solvent.

Q: My compound won't crystallize out of solution. What should I do?

A:

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the solvent line. The microscopic scratches provide nucleation sites for crystal growth.

  • Add a Seed Crystal: If you have a small amount of pure product, add a tiny crystal to the cooled solution to initiate crystallization.

  • Reduce Solvent Volume: You may have added too much solvent. Gently heat the solution to evaporate some of the solvent and re-cool.

  • Change Solvent System: The chosen solvent may not be appropriate. Try a different solvent or a binary solvent system.

FAQ 3: Chiral Resolution

Q: My product is a 50:50 mixture of enantiomers. How can I separate them?

A: Separating enantiomers requires a chiral environment. The most common laboratory technique for this is preparative chiral chromatography, either via High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).[2]

Causality: Chiral stationary phases (CSPs) are themselves enantiomerically pure.[1] The two enantiomers of your compound will have slightly different interactions (e.g., hydrogen bonding, dipole-dipole) with the CSP, causing one to be retained longer on the column than the other, thus enabling their separation. Polysaccharide-based columns are a very common and effective choice for separating a wide range of chiral compounds, including amines.[1]

General Protocol: Analytical Chiral HPLC Screening

  • Column Selection: Start with a polysaccharide-based chiral column (e.g., one based on cellulose or amylose derivatives).

  • Mobile Phase: For normal-phase chiral chromatography, a typical starting mobile phase is a mixture of an alkane (like Hexane or Heptane) and an alcohol (like Isopropanol or Ethanol).

  • Additive: For basic amines, adding a small amount of an acidic or basic modifier can dramatically improve peak shape and resolution. For this compound, try adding 0.1% of an amine like diethylamine (DEA) or an acid like trifluoroacetic acid (TFA).[12]

  • Screening: Run the analytical separation under various conditions (e.g., 90:10 Hexane/Isopropanol + 0.1% DEA; 80:20 Hexane/Isopropanol + 0.1% DEA) to find the conditions that give baseline separation.

  • Scale-Up: Once optimal analytical conditions are found, they can be scaled up to a larger preparative column to isolate multi-milligram or gram quantities of each pure enantiomer.

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Google Patents. (1996). US5502213A - Purification of crude pyrroles.
  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]

  • ACG Publications. (2017). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubMed. (n.d.). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Retrieved from [Link]

  • MDPI. (n.d.). 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC. Retrieved from [Link]

  • PubMed. (n.d.). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an Orally Bioavailable and Highly Selective Inhibitor of p38 MAP Kinase. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Column. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). Asymmetric Synthesis of Substituted Pyrrolidines via Kinetic Resolutions. Retrieved from [Link]

  • YouTube. (2020). Recrystallization. Retrieved from [Link]

  • PubMed Central. (2025). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Synthesis and Biological Evaluation of (4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone Derivatives as Anti-cancer and Antimicrobial Agents. Retrieved from [Link]

  • Google Patents. (2001). WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
  • separations.com. (2023). Chiral column takes the crown for supercritical enantioseparation of primary amines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin - PMC. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. Retrieved from [Link]

  • Frontiers. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

  • MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

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Troubleshooting unexpected results in experiments with (1-(4-Fluorophenyl)pyrrolidin-3-YL)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (1-(4-Fluorophenyl)pyrrolidin-3-YL)methanamine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and unexpected results encountered during experimentation with this compound. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide in-depth technical guidance, rooted in established chemical principles and field-proven insights.

Table of Contents

  • Compound Identification and Properties

  • Troubleshooting Synthesis and Purification

  • Stability, Storage, and Handling

  • Analytical and Characterization Challenges

  • FAQs on Biological Assays

Compound Identification and Properties

For clarity, the primary compound discussed in this guide is this compound. It is often handled as its hydrochloride salt to improve stability and solubility.

PropertyValueSource
Molecular Formula (Free Base) C₁₁H₁₅FN₂[1]
Molar Mass (Free Base) 194.25 g/mol [1]
CAS Number (Free Base) 933712-85-7[1]
Molecular Formula (HCl Salt) C₁₁H₁₆ClFN₂[2]
Molar Mass (HCl Salt) 230.71 g/mol [3]
CAS Number (HCl Salt) 1269054-41-2[2]

Troubleshooting Synthesis and Purification

The synthesis of this compound typically involves the N-arylation of a protected 3-(aminomethyl)pyrrolidine derivative, followed by deprotection, or a reductive amination pathway. Each step presents unique challenges.

Q1: My N-arylation reaction with 1-fluoro-4-iodobenzene is low-yielding. What are the common pitfalls?

A1: Low yields in N-arylation of pyrrolidines are often attributed to side reactions, catalyst deactivation, or suboptimal reaction conditions.

  • Causality: The palladium-catalyzed Buchwald-Hartwig amination is a common method for this transformation. Its efficiency is highly dependent on the choice of ligand, base, and solvent. The nitrogen on the pyrrolidine ring can act as both a nucleophile and a ligand for the palladium catalyst, leading to catalyst inhibition.

  • Troubleshooting Steps:

    • Ligand Selection: Experiment with different phosphine ligands. Bulky, electron-rich ligands like t-Bu₃P are often effective.[4]

    • Base Choice: A strong, non-nucleophilic base is crucial. Sodium tert-butoxide (NaOtBu) is a standard choice. Ensure the base is fresh and anhydrous.

    • Solvent Purity: Use anhydrous, degassed solvents (e.g., toluene, dioxane). Oxygen can oxidize the phosphine ligand and deactivate the catalyst.

    • Temperature Control: While these reactions often require heat, excessive temperatures can lead to side product formation. An initial temperature screen from 80-110 °C is recommended.

Workflow: Optimizing N-Arylation

start Low Yield in N-Arylation ligand Screen Ligands (e.g., t-Bu₃P, XPhos) start->ligand 1. Catalyst System base Verify Base Quality (Fresh, Anhydrous NaOtBu) start->base 2. Reaction Base solvent Ensure Anhydrous & Degassed Solvent start->solvent 3. Solvent Condition temp Optimize Temperature (80-110 °C) start->temp 4. Temperature result Improved Yield ligand->result base->result solvent->result temp->result

Caption: Decision workflow for troubleshooting N-arylation reactions.

Q2: I'm observing multiple spots on my TLC after reductive amination to introduce the aminomethyl group. How can I improve selectivity?

A2: The presence of multiple spots after reductive amination often indicates incomplete reaction (residual imine) or over-alkylation. The choice of reducing agent is critical for success.[5]

  • Causality: Strong reducing agents like sodium borohydride (NaBH₄) can reduce the starting aldehyde before it forms an imine with the amine.[6] Conversely, if the reaction is not driven to completion, the intermediate imine may persist.[7]

  • Recommended Protocol: Selective Imine Reduction

    • Reagent Choice: Use a milder, more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). It is particularly effective at reducing imines in the presence of aldehydes and is less sensitive to pH.[6]

    • pH Control: Maintain a mildly acidic pH (around 5-6) to facilitate imine formation without protonating the amine starting material, which would render it non-nucleophilic.[5] Acetic acid can be used as a catalyst.

    • Stepwise vs. One-Pot: If using NaBH₄, a stepwise approach is often better. First, allow the aldehyde and amine to stir to form the imine, then add the reducing agent. For a one-pot reaction, NaBH(OAc)₃ is superior.[6]

Reducing AgentProsCons
NaBH(OAc)₃ Mild, selective for imines, one-pot procedureMore expensive, moisture-sensitive
NaBH₃CN Selective for iminesHighly toxic (releases HCN in acid)
NaBH₄ Inexpensive, readily availableCan reduce starting aldehyde, requires careful pH and addition control
Q3: My final product is difficult to purify by column chromatography. Are there alternative methods?

A3: The basic nature of the two amine groups in this compound can cause streaking on silica gel.

  • Troubleshooting Column Chromatography:

    • Solvent Modification: Add a small amount of a basic modifier like triethylamine (~1%) or ammonium hydroxide (~0.5%) to the eluent system. This deactivates the acidic silanol groups on the silica surface, preventing the amine product from sticking and streaking.

    • Alternative Stationary Phase: Consider using alumina (basic or neutral) instead of silica gel.

  • Alternative Purification Strategy: Acid-Base Extraction

    • Dissolve the crude product in a non-polar organic solvent (e.g., ethyl acetate, DCM).

    • Extract with an acidic aqueous solution (e.g., 1M HCl). The basic amine product will be protonated and move to the aqueous layer, leaving non-basic impurities behind.

    • Wash the aqueous layer with the organic solvent to remove any trapped organic impurities.

    • Basify the aqueous layer with a strong base (e.g., 6M NaOH) until pH > 12.

    • Extract the free-based product back into the organic solvent.

    • Dry the organic layer (e.g., with anhydrous Na₂SO₄), filter, and concentrate to yield the purified product.

Stability, Storage, and Handling

The stability of fluorinated amine compounds is crucial for obtaining reproducible experimental results.

Q1: My compound seems to be degrading over time. What are the recommended storage conditions?

A1: this compound, as a primary and tertiary amine, is susceptible to oxidation and reaction with atmospheric carbon dioxide. The fluorophenyl group generally increases metabolic stability in biological systems but does not prevent chemical degradation.[8]

  • Degradation Pathways:

    • Oxidation: The lone pairs on the nitrogen atoms can be oxidized by atmospheric oxygen, leading to N-oxides or other degradation products. This can be accelerated by light.

    • Carbonate Formation: Amines can react with CO₂ to form carbamate salts.

  • Recommended Storage Protocol:

    • Form: Store the compound as its hydrochloride salt. The protonated amine is significantly less susceptible to oxidation and reaction with CO₂.

    • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen).

    • Temperature: Store at low temperatures (-20°C is recommended for long-term storage).

    • Light: Protect from light by using an amber vial.

Decision Tree: Proper Compound Storage

start Storing (1-(4-Fluorophenyl) pyrrolidin-3-YL)methanamine form Is it the free base? start->form convert Convert to HCl salt form->convert Yes inert Store under Inert Gas (Ar or N₂) form->inert No (HCl Salt) convert->inert temp Store at -20°C inert->temp light Protect from Light (Amber Vial) temp->light final Optimal Stability light->final

Caption: Procedure for ensuring long-term compound stability.

Q2: Are there any specific handling precautions for this compound?

A2: While specific toxicity data for this compound is not widely available, compounds with similar structures can be harmful. General safe handling practices for chemical reagents should be followed.

  • Safety Precautions:

    • Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.

    • Handle in a well-ventilated fume hood to avoid inhalation.

    • Avoid contact with skin and eyes.

    • Fluorinated organic compounds can have unique toxicological profiles, so treat the compound with care.

Analytical and Characterization Challenges

Confirming the identity and purity of your material is a critical, self-validating step in any experiment.

Q1: How can I confirm the purity of my sample and identify unknown impurities?

A1: A combination of chromatographic and spectroscopic methods is essential for a comprehensive purity assessment.[9]

  • Purity Assessment Workflow:

    • HPLC/UPLC: Use a high-resolution column (e.g., C18) to assess purity. A gradient method is recommended to resolve both polar and non-polar impurities. Purity is typically reported as the percentage of the main peak area.

    • LC-MS: This is the most powerful tool for impurity identification. The mass spectrometer will provide the molecular weight of the impurities, which can help in proposing their structures (e.g., oxidized product, starting material, over-alkylated byproduct).

    • NMR Spectroscopy (¹H and ¹³C): NMR is essential for structural confirmation. The presence of unexpected signals in the ¹H NMR spectrum can indicate impurities. Pay close attention to the aromatic region for signals corresponding to the 4-fluorophenyl group and the aliphatic region for the pyrrolidine and methanamine protons.

    • Chiral HPLC: If the synthesis is stereospecific, chiral HPLC is necessary to determine the enantiomeric excess.[10]

Q2: What are the expected key signals in the ¹H NMR spectrum?
  • Aromatic Region (approx. 6.8-7.5 ppm): Two sets of doublets (or more complex multiplets) corresponding to the protons on the 4-fluorophenyl ring.

  • Pyrrolidine Ring & Methanamine CH₂ (approx. 2.5-3.5 ppm): A series of complex multiplets corresponding to the protons on the pyrrolidine ring and the CH₂ group of the methanamine moiety.

  • Pyrrolidine Ring CH₂'s (approx. 1.5-2.5 ppm): Additional multiplets from the pyrrolidine ring protons.

  • NH₂ Protons: A broad singlet which may exchange with D₂O. Its chemical shift can be highly variable depending on the solvent and concentration.

FAQs on Biological Assays

Given its structural similarity to other compounds, this compound may be investigated as a monoamine transporter inhibitor.[1]

Q1: I am seeing inconsistent results in my dopamine transporter (DAT) binding assay. What could be the cause?

A1: Inconsistent results in binding assays can stem from compound instability in the assay buffer, issues with solubility, or interactions with assay components.

  • Metabolic Stability: The fluorophenyl group is known to enhance metabolic stability, but degradation can still occur.[3] Ensure your assay buffer does not contain components that could degrade the compound.

  • Solubility: Poor aqueous solubility can lead to the compound precipitating out of solution, causing variable effective concentrations.

    • Troubleshooting: Prepare a high-concentration stock solution in a suitable organic solvent like DMSO. When diluting into the aqueous assay buffer, ensure the final concentration of the organic solvent is low (typically <1%) and consistent across all experiments. Visually inspect for any precipitation.

  • Adsorption: Amines can be "sticky" and adsorb to plasticware. Using low-adhesion polypropylene labware can sometimes mitigate this issue.

References

  • ChemBK. 1-[1-(4-Fluorophenyl)pyrrolidin-3-YL]methanamine hydrochloride. Available at: [Link]

  • Jiang, B., et al. (2020). Discovery of (3S,4S)-3-methyl-3-(4-fluorophenyl)-4-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxyprop-2-yl)phenyl)pyrrolidines as novel RORγt inverse agonists. Bioorganic & Medicinal Chemistry Letters, 30(21), 127392. Available at: [Link]

  • Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovaleron) Analogs: A Promising Class of Monoamine Uptake Inhibitors. Journal of Medicinal Chemistry, 49(4), 1420–1432. Available at: [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product? Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Available at: [Link]

  • Cao, J., et al. (2025). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. European Journal of Medicinal Chemistry, 206, 112665. Available at: [Link]

  • Wolfe, J. P., & Tomori, H. (2004). Enantioselective Pd-Catalyzed α-Arylation of N-Boc-Pyrrolidine: The Key to an Efficient and Practical Synthesis of a Glucokinase Activator. The Journal of Organic Chemistry, 69(18), 6060–6068. Available at: [Link]

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Validation & Comparative

A Comparative Guide to (1-(4-Fluorophenyl)pyrrolidin-3-YL)methanamine and Other Pyrrolidine Derivatives for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of central nervous system (CNS) therapeutics, the pyrrolidine scaffold represents a cornerstone of medicinal chemistry.[1][2] Its inherent stereochemistry and three-dimensional structure offer a versatile platform for designing potent and selective ligands for a multitude of CNS targets. This guide provides an in-depth comparison of (1-(4-Fluorophenyl)pyrrolidin-3-YL)methanamine and its analogs with other key pyrrolidine derivatives, offering insights into their structure-activity relationships (SAR), experimental evaluation, and potential therapeutic applications.

Introduction to the 1-Arylpyrrolidin-3-yl-methanamine Scaffold

The 1-arylpyrrolidin-3-yl-methanamine core is a privileged scaffold in CNS drug discovery, frequently associated with high affinity for monoamine receptors, particularly dopamine and serotonin receptors.[3][4] The strategic placement of a fluorophenyl group at the 1-position of the pyrrolidine ring can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability and receptor binding affinity. The aminomethyl group at the 3-position is a key pharmacophoric element that often interacts with a conserved aspartate residue in the transmembrane domain of aminergic G-protein coupled receptors (GPCRs).

While specific experimental data for this compound is not extensively available in publicly accessible literature, we can infer its likely pharmacological profile by examining structurally related compounds and established SAR principles. This guide will therefore focus on a comparative analysis based on these informed inferences and available data for analogous pyrrolidine derivatives.

Comparative Analysis: Receptor Binding Affinity and Selectivity

The primary determinants of a CNS drug's therapeutic efficacy and side-effect profile are its binding affinity and selectivity for its intended target(s) versus off-target receptors. For pyrrolidine derivatives, the nature of the substituent on the pyrrolidine nitrogen and the substitution pattern on the aryl ring are critical for modulating affinity and selectivity for dopamine (D1-like and D2-like) and serotonin (5-HT) receptor subtypes.

Dopamine Receptor Ligands

Pyrrolidine-based structures are well-represented among dopamine receptor ligands.[5][6][7] For instance, the selective D2/D3 antagonist Raclopride features a substituted pyrrolidin-2-ylmethyl group.[7] The affinity of pyrrolidine derivatives for dopamine receptors is highly dependent on the substitution at the 1-position. Arylpiperazine and related heterocyclic moieties often confer high affinity for D2-like receptors.

Based on SAR studies of similar 1-arylpyrrolidine derivatives, this compound is predicted to exhibit affinity for D2-like dopamine receptors. The 4-fluorophenyl group is a common feature in many CNS drugs and is known to engage in favorable interactions within the receptor binding pocket.

Table 1: Comparative Dopamine Receptor Binding Affinities of Selected Pyrrolidine Derivatives

Compound/AnalogD2 Receptor Ki (nM)D3 Receptor Ki (nM)D4 Receptor Ki (nM)Reference
Raclopride 2.20.55.1[8]
Eticlopride Analog 34 0.490.085-[9]
N-Phenylpiperazine Analog 6a 25601.4-[10]
Chlorprothixene 2.964.56-[8]

Note: Data for this compound is not available. The table presents data for structurally relevant comparators to illustrate the potential affinity range.

Serotonin Receptor Ligands

The pyrrolidine scaffold is also a common feature in ligands targeting various serotonin receptor subtypes, including the 5-HT1A, 5-HT2A, and 5-HT7 receptors.[1][4][11][12][13][14][15][16] N-substituted 3-arylpyrrolidines have been identified as potent and selective ligands for the 5-HT1A receptor.[4] For example, 1-(4-fluoro-5-methoxyindol-3-yl)pyrrolidine has been reported as a potent 5-HT1A receptor agonist.[1][11]

The structural similarity of this compound to known serotonergic agents suggests a potential interaction with 5-HT receptors. The 4-fluorophenyl group is also present in the potent 5-HT2A receptor inverse agonist ACP-103.[17]

Table 2: Comparative Serotonin Receptor Binding Affinities of Selected Pyrrolidine and Related Derivatives

Compound/Analog5-HT1A Receptor Ki (nM)5-HT2A Receptor Ki (nM)5-HT7 Receptor Ki (nM)Reference
ACP-103 -0.50 (pKi 9.3)-[17]
Lurasidone 6.70.490.49[12]
F 13640 High Affinity Agonist--[18]
Chlorprothixene -9.45.6[8]

Note: Data for this compound is not available. The table presents data for structurally relevant comparators to illustrate the potential affinity range.

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrrolidine derivatives is intricately linked to their stereochemistry and the nature of their substituents.

SAR_Insights cluster_0 Pyrrolidine Core cluster_1 Key Substituent Positions cluster_2 Resulting Pharmacological Properties Pyrrolidine Pyrrolidine Scaffold N1 N1-Aryl Group (e.g., 4-Fluorophenyl) Pyrrolidine->N1 Influences Binding & PK C3 C3-Aminomethyl Group Pyrrolidine->C3 Key Pharmacophore Affinity Receptor Affinity (Dopamine, Serotonin) N1->Affinity Selectivity Receptor Subtype Selectivity N1->Selectivity PK Pharmacokinetics (Metabolic Stability) N1->PK C3->Affinity

Caption: Key structural features influencing the pharmacological profile of 1-arylpyrrolidin-3-yl-methanamine derivatives.

  • N1-Aryl Substitution: The nature and substitution pattern of the aryl ring at the N1 position are critical for receptor affinity and selectivity. Electron-withdrawing groups like fluorine can enhance binding and improve metabolic stability.

  • C3-Side Chain: The aminomethyl group at the C3 position is a crucial pharmacophore for interacting with aminergic receptors. Variations in the length and basicity of this side chain can modulate potency and selectivity.

  • Stereochemistry: The stereocenters at the C3 position of the pyrrolidine ring can significantly impact biological activity. Different enantiomers often exhibit distinct binding affinities and functional activities.[1]

Experimental Protocols for Compound Evaluation

A thorough evaluation of novel pyrrolidine derivatives requires a battery of in vitro and in vivo assays to characterize their pharmacological and pharmacokinetic profiles.

In Vitro Assays

1. Radioligand Binding Assays

These assays are fundamental for determining the binding affinity (Ki) of a compound for a specific receptor.

Binding_Assay cluster_0 Assay Preparation cluster_1 Incubation & Separation cluster_2 Data Analysis A Receptor Source (e.g., cell membranes) D Incubate to Equilibrium A->D B Radioligand (e.g., [3H]Spiperone for D2) B->D C Test Compound (Varying Concentrations) C->D E Separate Bound from Free Ligand (Filtration) D->E F Quantify Radioactivity (Scintillation Counting) E->F G Calculate IC50 and Ki F->G

Caption: General workflow for a competitive radioligand binding assay.

Detailed Protocol: Dopamine D2 Receptor Binding Assay

  • Prepare cell membranes: Use membranes from cells recombinantly expressing the human dopamine D2 receptor.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Radioligand: [3H]Spiperone (a D2 antagonist) at a final concentration of ~0.2 nM.

  • Test Compound: Prepare serial dilutions of the test compound.

  • Incubation: Incubate membranes, radioligand, and test compound for 60 minutes at room temperature.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.

2. Functional Assays

Functional assays, such as cAMP assays or calcium mobilization assays, determine whether a compound acts as an agonist, antagonist, or inverse agonist at a given receptor.

3. ADME-Tox Profiling

Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties is crucial for its development potential.

  • CYP450 Inhibition Assay: Evaluates the potential for drug-drug interactions by measuring the inhibition of major cytochrome P450 enzymes.[19]

  • hERG Channel Assay: Assesses the risk of cardiac arrhythmia by measuring the compound's effect on the hERG potassium channel.[11][16]

  • Plasma Protein Binding Assay: Determines the extent to which a compound binds to plasma proteins, which affects its free concentration and distribution.[2][5]

In Vivo Evaluation

Promising compounds from in vitro studies should be further evaluated in animal models to assess their in vivo efficacy and pharmacokinetic profile.

  • Microdialysis: This technique allows for the in vivo measurement of neurotransmitter levels in specific brain regions following drug administration, providing insights into the compound's mechanism of action.[17]

  • Behavioral Pharmacology: Animal models of CNS disorders (e.g., locomotor activity, conditioned place preference, forced swim test) are used to evaluate the therapeutic potential of a compound.[4][7][18]

Conclusion

The 1-arylpyrrolidin-3-yl-methanamine scaffold, exemplified by this compound, holds significant promise for the development of novel CNS therapeutics. While direct experimental data for this specific compound is limited, analysis of structurally related analogs suggests a likely affinity for dopamine and serotonin receptors. The strategic design and thorough experimental evaluation of such derivatives, following the protocols outlined in this guide, are essential for identifying candidates with optimal potency, selectivity, and drug-like properties. Further investigation into this chemical space is warranted to unlock its full therapeutic potential.

References

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (Source: [Link])

  • Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. (Source: [Link])

  • N-substituted-3-arylpyrrolidines: potent and selective ligands at serotonin 1A receptor. (Source: [Link])

  • 1-(4-Amino-phenyl)-pyrrolidin-3-yl-amine and 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine derivatives as melanin-concentrating hormone receptor-1 antagonists. (Source: [Link])

  • Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole. (Source: [Link])

  • Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. (Source: [Link])

  • A novel fluorinated tryptamine with highly potent serotonin 5-HT1A receptor agonist properties. (Source: [Link])

  • The chemical structures of 5-HT 1A receptor ligands as clinical candidates for atypical antipsychotics and antidepressants. (Source: [Link])

  • Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. (Source: [Link])

  • Recent insights about pyrrolidine core skeletons in pharmacology. (Source: [Link])

  • Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. (Source: [Link])

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. (Source: [Link])

  • CYP Inhibition Assays. (Source: [Link])

  • Dual, hyperalgesic, and analgesic effects of the high-efficacy 5-hydroxytryptamine 1A (5-HT1A) agonist F 13640 [(3-chloro-4-fluoro-phenyl). (Source: [Link])

  • (6-Benzylamino-5,6,7,8-tetrahydro-naphthalen-2-yl)-(2-pyrrolidin-1-ylmethyl- pyrrolidin-1-yl)
  • Serotonin receptors and their ligands: a lack of selective agents. (Source: [Link])

  • Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands. (Source: [Link])

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (Source: [Link])

  • SEROTONIN RECEPTORS – FROM MOLECULAR BIOLOGY TO CLINICAL APPLICATIONS. (Source: [Link])

  • 1-[(2-[18F]Fluorophenyl)sulfonyl]pyrrolidin-2-yl}ethyl)-4-methylpiperidine. (Source: [Link])

  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. (Source: [Link])

  • Design and Synthesis of Potential Multi-Target Antidepressants: Exploration of 1-(4-(7-Azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione Derivatives with Affinity for the Serotonin Transporter. (Source: [Link])

  • Plasma Protein Binding Assay. (Source: [Link])

  • Cytochrome P450 (CYP) Inhibition assay (IC50). (Source: [Link])

  • WO 2018/183936 A1 p
  • Biocatalytic stereoselective synthesis of pyrrolidine-2,3-diones containing all-carbon quaternary stereocenters. (Source: [Link])

  • Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation. (Source: [Link])

  • US Patent No. 8829195. (Source: [Link])

  • Discovery of N-[(4R)-6-(4-chlorophenyl)-7-(2,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-yl]-5-methyl-1H-pyrazole-3-carboxamide (MK-5596). (Source: [Link])

  • hERG toxicity assessment: Useful guidelines for drug design. (Source: [Link])

  • Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. (Source: [Link])

  • The Structure–Antimicrobial Activity Relationships of a Promising Class of the Compounds Containing the N-Arylpiperazine Scaffold. (Source: [Link])

  • One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene. (Source: [Link])

  • Role of hERG potassium channel assays in drug development. (Source: [Link])

  • PGR2025-00057 UNITED STATES PATENT AND TRADEMARK OFFICE. (Source: [Link])

  • Discovery of 4-[(Z)-(4-bromophenyl)- (ethoxyimino)methyl]-1'-[(2,4-dimethyl-3- pyridinyl)carbonyl]-4'-methyl-1,4'- bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection. (Source: [Link])

  • Cytochrome P450 (CYP) Inhibition assay (fluorogenic). (Source: [Link])

  • Plasma Protein Binding Assay. (Source: [Link])

  • What are the affinities of each Selective Serotonin Reuptake Inhibitor (SSRI) to different neurotransmitters?. (Source: [Link])

  • Microfabrication and in Vivo Performance of a Microdialysis Probe with Embedded Membrane. (Source: [Link])

  • Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives. (Source: [Link])

  • 4-Aryl pyrrolidines as a novel class of orally efficacious antimalarial agents. Part 1. (Source: [Link])

  • Structure Activity Relationship and Mechanism of Action Studies of Manzamine Analogues for the Control of Neuroinflammation and Cerebral Infections. (Source: [Link])

  • A bitopic agonist bound to the dopamine 3 receptor reveals a selectivity site. (Source: [Link])

  • Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. (Source: [Link])450-inhibition-assay-ic50-test/))

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Navigating the Labyrinth of Off-Target Effects: A Comparative Guide to Monoamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Preclinical Compound Profiling

In the intricate world of drug discovery, the journey of a small molecule from a promising hit to a therapeutic candidate is fraught with challenges. One of the most critical hurdles is understanding and mitigating off-target effects, the unintended interactions of a compound with biological targets other than the one it was designed to modulate. These off-target activities can lead to unforeseen side effects, toxicity, or even a complete derailment of a drug development program. This guide provides a comparative analysis of the off-target profiles of three well-characterized monoamine reuptake inhibitors: bupropion, methylphenidate, and mazindol. While the initial query centered on the uncharacterized molecule (1-(4-Fluorophenyl)pyrrolidin-3-YL)methanamine, the lack of public data necessitated a pivot to these structurally related and extensively studied compounds to illustrate the principles and methodologies of off-target effect assessment.

This guide is intended for researchers, scientists, and drug development professionals, offering an in-depth look at how to approach the characterization of off-target effects, supported by experimental data and detailed protocols.

The Crucial Role of Off-Target Profiling

The "one drug, one target" paradigm has long been recognized as an oversimplification. Most small molecules exhibit some degree of polypharmacology, interacting with multiple targets. While sometimes these off-target interactions can be therapeutically beneficial (e.g., in multi-target drug design), they are more often the source of adverse drug reactions. Early and comprehensive off-target profiling is therefore not just a regulatory requirement but a cornerstone of rational drug design and a critical step in de-risking a drug candidate.

A Comparative Analysis of Three Monoamine Reuptake Inhibitors

To illustrate the nuances of off-target effects, we will compare three monoamine reuptake inhibitors with distinct selectivity profiles:

  • Bupropion: An atypical antidepressant, primarily known as a norepinephrine-dopamine reuptake inhibitor (NDRI).[1]

  • Methylphenidate: A psychostimulant commonly used to treat Attention-Deficit/Hyperactivity Disorder (ADHD), which also acts as a dopamine and norepinephrine reuptake inhibitor.[2]

  • Mazindol: A sympathomimetic amine used as an appetite suppressant, which is a non-selective serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[3]

On-Target Potency: A Starting Point

The primary therapeutic action of these compounds lies in their ability to inhibit the reuptake of monoamine neurotransmitters. The following table summarizes their potencies at the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

CompoundDAT IC50 (µM)NET IC50 (µM)SERT IC50 (µM)Primary On-Target Profile
Bupropion 1.76[4]~0.5 (estimated)>10NDRI
Methylphenidate 0.14[4]~0.04 (estimated)>10DAT/NET Inhibitor
Mazindol ~0.02~0.005~0.03SNDRI

Note: IC50 values can vary depending on the experimental conditions. The data presented here is a representative compilation from the literature.

Off-Target Binding Profiles: Unveiling the Broader Picture

While their on-target activities are well-defined, the off-target profiles of these compounds reveal significant differences that can explain their distinct clinical effects and side-effect profiles. The following table presents a summary of their binding affinities (Ki or IC50 values) for a selection of common off-target receptors.

TargetBupropion (Ki/IC50, nM)Methylphenidate (Ki/IC50, nM)Mazindol (Ki/IC50, nM)Potential Clinical Implication of Off-Target Binding
Adrenergic α1 >10,000>10,000~50Orthostatic hypotension, dizziness
Adrenergic α2 >10,000>10,000~200Sedation, blood pressure changes
Histamine H1 >10,000>10,000~30Sedation, weight gain
Muscarinic M1 >10,000>10,000~100Anticholinergic effects (dry mouth, blurred vision)
Serotonin 5-HT1A >10,000~100-200[5]~50 (agonist activity)[3]Anxiolytic/antidepressant effects, potential for serotonin syndrome
Serotonin 5-HT2A >10,000>10,000~150Sedation, sexual dysfunction
Serotonin 5-HT2B >10,000>10,000~100Potential for cardiac valvulopathy
Sigma1 Receptor >10,000~2,000-5,000[6]Data not readily availableModulation of various neurotransmitter systems
hERG Potassium Channel Low affinityLow affinityModerate affinityRisk of QT prolongation and cardiac arrhythmias[7]

This comparative data highlights that while bupropion and methylphenidate are relatively "clean" with fewer significant off-target interactions at common G-protein coupled receptors, mazindol exhibits a much broader off-target profile. This promiscuity likely contributes to its more complex pharmacological effects and a higher potential for side effects.

Experimental Workflows for Assessing Off-Target Effects

A robust assessment of off-target effects relies on a combination of in silico, in vitro, and sometimes in vivo methodologies.

In Silico Prediction: The First Step

Computational methods can provide an early indication of potential off-target interactions by comparing the chemical structure of a compound to databases of known ligands for various targets. This can help prioritize which experimental assays to perform.

In_Silico_Workflow cluster_0 In Silico Off-Target Prediction Compound_Structure Test Compound Structure Algorithm Similarity Searching & Docking Algorithms Compound_Structure->Algorithm Databases Ligand & Target Databases Databases->Algorithm Predicted_Targets Predicted Off-Targets Algorithm->Predicted_Targets Radioligand_Binding_Assay cluster_1 Radioligand Binding Assay Workflow Prepare_Membranes 1. Prepare Receptor Membranes Assay_Setup 2. Set up Assay Plate (Membranes, Radioligand, Test Compound) Prepare_Membranes->Assay_Setup Incubate 3. Incubate to Reach Equilibrium Assay_Setup->Incubate Filter 4. Separate Bound & Free Ligand via Filtration Incubate->Filter Count 5. Measure Radioactivity Filter->Count Analyze 6. Calculate IC50 & Ki Count->Analyze

Sources

A Comparative Analysis of Pyrrolidine-Based DPP-4 Inhibitors: Vildagliptin and Linagliptin in Focus

Author: BenchChem Technical Support Team. Date: February 2026

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, stands as a cornerstone in modern medicinal chemistry. Its unique stereochemical and conformational properties have rendered it a privileged scaffold in the design of numerous therapeutic agents.[1][2] This guide provides a detailed pharmacokinetic and pharmacodynamic comparison of a prominent class of pyrrolidine-containing drugs: the dipeptidyl peptidase-4 (DPP-4) inhibitors, with a primary focus on Vildagliptin and Linagliptin. This analysis is supported by experimental data and protocols to provide researchers, scientists, and drug development professionals with a comprehensive understanding of their comparative profiles.

The Significance of the Pyrrolidine Scaffold in DPP-4 Inhibition

DPP-4 inhibitors, also known as gliptins, are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes mellitus. Their mechanism of action involves the inhibition of the DPP-4 enzyme, which is responsible for the rapid degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3] By inhibiting DPP-4, these drugs increase the levels of active incretins, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner, ultimately leading to improved glycemic control.[3]

The pyrrolidine moiety is a key structural feature in many potent and selective DPP-4 inhibitors. Its rigid, non-planar structure allows for precise orientation of substituents to fit into the active site of the DPP-4 enzyme, thereby enhancing binding affinity and inhibitory activity. The stereochemistry of the pyrrolidine ring is also crucial for optimal interaction with the enzyme.

Pharmacokinetic Profile: A Head-to-Head Comparison

The pharmacokinetic properties of a drug, encompassing its absorption, distribution, metabolism, and excretion (ADME), are critical determinants of its clinical efficacy and safety profile. Vildagliptin and Linagliptin, both containing a pyrrolidine scaffold, exhibit distinct pharmacokinetic profiles that influence their dosing regimens and clinical applications.

Pharmacokinetic ParameterVildagliptinLinagliptinSitagliptinSaxagliptinAnagliptin
Oral Bioavailability (%) ~85%[4]~30%[1][5]~87%[2]High[6]Rapidly absorbed[7][8]
Time to Peak Plasma Concentration (Tmax) ~1-2 hours[4][9]~1.5 hours[1]~1-2 hours[2]~2 hours[6]Dose-dependent[7]
Plasma Protein Binding Low (9.3%)[10]Concentration-dependent (high at low conc.)[1]LowLow[6]N/A
Elimination Half-life (t½) ~1.3-2.4 hours[9]>100 hours (terminal), ~12 hours (effective)[1][5]~12.4 hours[2]~27 hours (DPP-4 inhibition)[6]N/A
Primary Route of Elimination Hepatic metabolism, then renal excretion[4]Primarily fecal excretion (enterohepatic)[1][11]Primarily renal excretion[2]Renal and hepatic clearance[6]Renal excretion[8]
Dosing Adjustment in Renal Impairment Required[12]Not required[1][12]Required[2]Required in moderate to severe impairment[6]N/A

Vildagliptin is characterized by its rapid absorption and relatively short elimination half-life.[4][9] Its high oral bioavailability is a favorable attribute.[4] However, its primary reliance on hepatic metabolism followed by renal excretion necessitates dose adjustments in patients with renal impairment.[12]

Linagliptin , in contrast, exhibits a unique pharmacokinetic profile with a very long terminal half-life, although its effective half-life for accumulation is much shorter, allowing for once-daily dosing.[1][5] A key distinguishing feature is its primary elimination through the enterohepatic system, with minimal renal clearance.[1][11] This characteristic obviates the need for dose adjustments in patients with renal impairment, a significant advantage in the diabetic population who often present with kidney complications.[1][12]

Pharmacodynamic Profile: Efficacy in DPP-4 Inhibition and Glycemic Control

The pharmacodynamic effects of Vildagliptin and Linagliptin are directly linked to their ability to inhibit the DPP-4 enzyme and subsequently improve glycemic control.

Pharmacodynamic ParameterVildagliptinLinagliptinSitagliptinSaxagliptinAnagliptin
DPP-4 Inhibition >90% inhibition at therapeutic doses[9]>80% inhibition at trough concentrations[1]~80% inhibition with 50mg daily dose[2]Potent, selective, and competitive inhibitor[6]Dose-dependent inhibition[7]
Effect on GLP-1 Levels Increased[9]Increased[2]2-fold increase post-meal[2]IncreasedIncreased[7]
Effect on Glycemic Control (HbA1c reduction) Significant reduction[9]Significant reduction, superior in some studies[11][13]Effective in reducing HbA1c[2]Effective in reducing HbA1c[6]Significant reduction[14]
Risk of Hypoglycemia Low[15]Low[15]Low[2]Low[15]Low[14]
Effect on Body Weight Neutral[2]Neutral[2]Neutral[2]Neutral[15]Neutral[14]

Both Vildagliptin and Linagliptin are potent inhibitors of the DPP-4 enzyme, leading to a significant increase in active GLP-1 levels and subsequent improvements in glycemic control.[1][9] Clinical studies have demonstrated that both drugs effectively reduce HbA1c levels with a low risk of hypoglycemia and are weight-neutral, which are desirable features for antidiabetic agents.[2][9][15] Some comparative studies have suggested that Linagliptin may offer superior glucose-lowering efficacy in certain patient populations.[11][13]

Experimental Protocols

To ensure the scientific integrity and reproducibility of the data presented, detailed experimental protocols for key assays are provided below.

In Vitro DPP-4 Inhibition Assay

This assay is fundamental for determining the inhibitory potency of a compound against the DPP-4 enzyme.

Principle: The assay measures the enzymatic activity of DPP-4 by monitoring the cleavage of a synthetic substrate, H-Gly-Pro-AMC, which releases the fluorescent product 7-Amino-4-methylcoumarin (AMC). The fluorescence intensity is directly proportional to the enzyme activity. The inhibitory effect of a test compound is determined by measuring the reduction in fluorescence in its presence.

Materials:

  • Recombinant human DPP-4 enzyme

  • DPP-4 substrate: H-Gly-Pro-AMC

  • DPP-4 assay buffer

  • DPP-4 inhibitor (e.g., Sitagliptin as a positive control)[16]

  • Test compounds (pyrrolidine analogs)

  • 96-well black microplate

  • Fluorescence microplate reader (Ex/Em = 360/460 nm)

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the DPP-4 enzyme in assay buffer.

    • Prepare a stock solution of the H-Gly-Pro-AMC substrate in assay buffer.

    • Prepare serial dilutions of the test compounds and the positive control (Sitagliptin) in assay buffer.

  • Assay Procedure:

    • Add 50 µL of the DPP-4 enzyme solution to each well of the 96-well plate.

    • Add 10 µL of the serially diluted test compounds or positive control to the respective wells. For the background control, add 10 µL of a known DPP-4 inhibitor. For the 100% activity control, add 10 µL of assay buffer.[16]

    • Mix gently and incubate for 10 minutes at 37°C.[16]

    • Initiate the reaction by adding 40 µL of the substrate solution to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Fluorescence of test compound / Fluorescence of 100% activity control)] x 100

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).

Experimental Workflow for In Vitro DPP-4 Inhibition Assay

G cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_enzyme Prepare DPP-4 Enzyme Solution add_enzyme Add DPP-4 Enzyme to Plate prep_enzyme->add_enzyme prep_substrate Prepare Substrate Solution (H-Gly-Pro-AMC) prep_compounds Prepare Serial Dilutions of Test Compounds & Control add_compounds Add Test Compounds/Control prep_compounds->add_compounds add_enzyme->add_compounds incubate1 Incubate (10 min, 37°C) add_compounds->incubate1 add_substrate Add Substrate incubate1->add_substrate incubate2 Incubate (30 min, 37°C) add_substrate->incubate2 read_fluorescence Measure Fluorescence (Ex/Em = 360/460 nm) incubate2->read_fluorescence calc_inhibition Calculate % Inhibition read_fluorescence->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: Workflow for determining the in vitro inhibitory potency of pyrrolidine analogs against the DPP-4 enzyme.

In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

This in vivo assay is crucial for evaluating the efficacy of antidiabetic drugs in a living organism.

Principle: The OGTT assesses the ability of an animal to clear a glucose load from the bloodstream. In diabetic models, glucose clearance is impaired. The administration of an effective antidiabetic agent, such as a DPP-4 inhibitor, is expected to improve glucose tolerance.

Animal Model: C57BL/6 mice are commonly used.[17] For studying diabetes, models like high-fat diet-induced obese mice or db/db mice can be utilized.[17]

Materials:

  • Test animals (e.g., C57BL/6 mice)

  • Glucose solution (e.g., 20% dextrose)[18]

  • Test compounds (Vildagliptin, Linagliptin) formulated for oral administration

  • Vehicle control

  • Glucometer and test strips

  • Oral gavage needles

Protocol:

  • Acclimatization and Fasting:

    • Acclimatize the mice to the experimental conditions for at least one week.

    • Fast the mice for 4-6 hours before the test, with free access to water.[19]

  • Compound Administration:

    • Administer the test compound (e.g., Vildagliptin or Linagliptin) or vehicle control to the respective groups of mice via oral gavage. The dosage and timing of administration should be based on the pharmacokinetic profile of the drug.

  • Baseline Blood Glucose Measurement:

    • At time 0 (just before glucose administration), collect a small blood sample from the tail vein and measure the baseline blood glucose level using a glucometer.

  • Glucose Challenge:

    • Administer a glucose solution (typically 2 g/kg body weight) to each mouse via oral gavage.[20]

  • Serial Blood Glucose Monitoring:

    • Collect blood samples at specific time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

    • Measure the blood glucose levels at each time point.

  • Data Analysis:

    • Plot the mean blood glucose concentration against time for each treatment group.

    • Calculate the area under the curve (AUC) for the glucose excursion profile for each group.

    • Compare the AUC values of the drug-treated groups with the vehicle control group to assess the improvement in glucose tolerance. A statistically significant reduction in the AUC indicates an effective antidiabetic response.

Experimental Workflow for In Vivo Oral Glucose Tolerance Test (OGTT)

G cluster_prep Preparation cluster_procedure Experimental Procedure cluster_analysis Data Analysis acclimatize Acclimatize Mice fast Fast Mice (4-6 hours) acclimatize->fast admin_compound Administer Test Compound/Vehicle fast->admin_compound baseline_glucose Measure Baseline Blood Glucose (t=0) admin_compound->baseline_glucose glucose_challenge Oral Glucose Challenge (2 g/kg) baseline_glucose->glucose_challenge serial_glucose Measure Blood Glucose at 15, 30, 60, 90, 120 min glucose_challenge->serial_glucose plot_glucose Plot Blood Glucose vs. Time serial_glucose->plot_glucose calc_auc Calculate Area Under the Curve (AUC) plot_glucose->calc_auc compare_groups Compare AUC of Treated vs. Control Groups calc_auc->compare_groups

Caption: Step-by-step workflow for assessing the in vivo efficacy of pyrrolidine analogs using the oral glucose tolerance test in mice.

Signaling Pathway of DPP-4 Inhibition

The therapeutic effect of DPP-4 inhibitors is mediated through the enhancement of the incretin signaling pathway.

G cluster_gut Gut cluster_pancreas Pancreas food Food Intake incretins Incretins (GLP-1, GIP) food->incretins beta_cells β-cells incretins->beta_cells Stimulates alpha_cells α-cells incretins->alpha_cells Inhibits dpp4 DPP-4 Enzyme incretins->dpp4 Degradation insulin Insulin Secretion beta_cells->insulin glucagon Glucagon Secretion alpha_cells->glucagon glucose_uptake Increased Glucose Uptake by Tissues insulin->glucose_uptake hepatic_glucose Decreased Hepatic Glucose Production glucagon->hepatic_glucose inactive_incretins Inactive Incretins dpp4->inactive_incretins dpp4_inhibitor DPP-4 Inhibitor (e.g., Vildagliptin, Linagliptin) dpp4_inhibitor->dpp4 Inhibition blood_glucose Lowered Blood Glucose glucose_uptake->blood_glucose hepatic_glucose->blood_glucose

Caption: The signaling pathway illustrating how DPP-4 inhibitors enhance incretin action to improve glycemic control.

Conclusion

The pyrrolidine scaffold is a validated and highly valuable structural motif in the design of potent and selective DPP-4 inhibitors. This guide has provided a comparative analysis of two prominent examples, Vildagliptin and Linagliptin, highlighting their distinct pharmacokinetic and pharmacodynamic profiles. While both are effective in managing type 2 diabetes, the unique enterohepatic clearance of Linagliptin offers a significant clinical advantage in patients with renal impairment. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers in the field of drug discovery and development, facilitating further investigation and optimization of this important class of therapeutic agents.

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